Product packaging for 2'-O-Methylcytidine(Cat. No.:CAS No. 2140-72-9)

2'-O-Methylcytidine

Cat. No.: B029767
CAS No.: 2140-72-9
M. Wt: 257.24 g/mol
InChI Key: RFCQJGFZUQFYRF-ZOQUXTDFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2'-O-Methylcytidine is a chemically modified nucleoside of critical importance in nucleic acid research, particularly in the development and study of modified oligonucleotides. Its primary research value lies in the 2'-O-methylation of the ribose sugar, which confers significant nuclease resistance and enhances the thermal stability of RNA duplexes compared to unmodified RNA. This makes it an indispensable tool for constructing antisense oligonucleotides, siRNAs, and aptamers with improved pharmacokinetic properties and reduced innate immune recognition. The methyl group at the 2' position sterically hinders the sugar pucker into a C3'-endo conformation, promoting A-form helix geometry and increasing binding affinity (Tm) to complementary RNA strands. Researchers utilize this compound extensively to probe RNA structure-function relationships, to stabilize therapeutic oligonucleotides against degradation, and in the study of splice-switching mechanisms. It is a key building block in creating robust molecular tools for gene expression analysis, virology, and the development of next-generation nucleic acid-based therapeutics. This product is supplied as a high-purity solid to ensure reliable and reproducible results in your biochemical applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O5 B029767 2'-O-Methylcytidine CAS No. 2140-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c1-17-8-7(15)5(4-14)18-9(8)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H2,11,12,16)/t5-,7-,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFCQJGFZUQFYRF-ZOQUXTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943958
Record name 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140-72-9
Record name 2′-O-Methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-O-Methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Imino-1-(2-O-methylpentofuranosyl)-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50943958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-O-METHYLCYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XD9IH2G27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Guardian of the Transcript: 2'-O-Methylcytidine's Role in Fortifying RNA Stability

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology, the stability of RNA is a critical determinant of gene expression and cellular function. Among the more than 170 known post-transcriptional modifications, 2'-O-methylation (Nm) of nucleotides stands out as a key mechanism for protecting RNA from degradation and modulating its biological activity. This technical guide delves into the specific role of 2'-O-Methylcytidine (Cm), a prevalent Nm modification, in enhancing RNA stability. This document provides a comprehensive overview of its mechanism of action, quantitative effects on RNA properties, detailed experimental protocols for its study, and the key enzymatic pathways that govern its placement and removal.

The Core Mechanism: How this compound Bolsters RNA Stability

The addition of a methyl group to the 2'-hydroxyl of the ribose sugar in a cytidine nucleotide fundamentally alters its chemical properties, thereby enhancing the stability of the RNA molecule. This stabilization is achieved through two primary mechanisms:

  • Steric Hindrance and Nuclease Resistance: The methyl group at the 2' position acts as a physical shield, sterically hindering the approach of ribonucleases (RNases) that would otherwise cleave the phosphodiester backbone.[1][2] This modification makes the RNA molecule significantly more resistant to degradation by a variety of endo- and exonucleases.[1][2]

  • Enhanced Duplex Stability: The 2'-O-methylation pre-organizes the ribose sugar into a C3'-endo pucker conformation, which is characteristic of A-form helices found in RNA duplexes.[3] This conformational rigidity reduces the entropic penalty of duplex formation, leading to a more stable secondary structure.[3] This increased thermodynamic stability further contributes to the longevity of the RNA molecule.

Quantitative Impact of 2'-O-Methylation on RNA Properties

The presence of 2'-O-methylated nucleotides, including Cm, has a measurable impact on the biophysical properties of RNA. The following tables summarize the quantitative data available on the effects of 2'-O-methylation.

ParameterEffect of 2'-O-MethylationQuantitative DataReference
Melting Temperature (Tm) Increase in duplex thermal stabilityAn increase of approximately 0.2 kcal/mol in free energy of melting per Nm modification has been reported.[3] For DNA-RNA duplexes, the Tm can increase by 3.1 to 4.1°C per 2'-O-methyl modification.
RNA Half-Life Significant increase in cellular stabilityFBL-mediated 2'-O-methylation has a positive effect on mRNA stability and expression levels.[4][5] Knockdown of FBL leads to a decreased RNA half-life for 2'-O-methylated transcripts.[4][4][5]
Nuclease Resistance Increased resistance to enzymatic degradation2'-O-methylated RNA is resistant to degradation by various RNases.[1][1][2]

Note: Specific quantitative data for the effect of a single this compound on Tm and half-life can be context-dependent and vary based on the sequence and structure of the RNA molecule. The data presented reflects the general effect of 2'-O-methylation.

Key Enzymatic Pathways Regulating this compound

The levels of this compound in RNA are dynamically regulated by the coordinated action of methyltransferases ("writers") and demethylases ("erasers").

The "Writer": Fibrillarin (FBL) - snoRNA Complex

The primary enzyme responsible for site-specific 2'-O-methylation of RNA in eukaryotes is Fibrillarin (FBL).[6] FBL is the catalytic core of the C/D box small nucleolar ribonucleoprotein (snoRNP) complex.[7][8] The specificity of methylation is determined by a guide snoRNA, which base-pairs with the target RNA, positioning FBL to methylate the precise nucleotide.[7][8]

FBL_Mechanism cluster_snoRNP C/D Box snoRNP Complex FBL FBL (Methyltransferase) Methylated_RNA Target RNA (this compound) FBL->Methylated_RNA Methylation SAH S-adenosyl homocysteine (SAH) FBL->SAH snoRNA C/D Box snoRNA (Guide) NOP56_58 NOP56/NOP58 NHP2L1 NHP2L1 Target_RNA Target RNA (unmethylated Cytidine) Target_RNA->FBL Binding guided by snoRNA SAM S-adenosyl methionine (SAM) (Methyl Donor) SAM->FBL FTO_Demethylation Methylated_RNA RNA with 2'-O-methylation FTO FTO Protein (Demethylase) Methylated_RNA->FTO Unmethylated_RNA Demethylated RNA FTO->Unmethylated_RNA Oxidative Demethylation Succinate Succinate FTO->Succinate CO2 CO2 FTO->CO2 Fe_II Fe(II) Fe_II->FTO alpha_KG α-Ketoglutarate alpha_KG->FTO Downstream_Effects Cm This compound Modification Nuclease_Resistance Increased Nuclease Resistance Cm->Nuclease_Resistance Duplex_Stability Increased Duplex Stability Cm->Duplex_Stability RNA_Stability Increased RNA Stability Nuclease_Resistance->RNA_Stability Duplex_Stability->RNA_Stability UTR_Shortening 3' UTR Shortening RNA_Stability->UTR_Shortening Protein_Expression Altered Protein Expression RNA_Stability->Protein_Expression UTR_Shortening->RNA_Stability Cellular_Processes Impact on Cellular Processes & Disease Protein_Expression->Cellular_Processes

References

A Technical Guide to the Preliminary Antiviral Activity of 2'-O-Methylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preliminary research on the antiviral properties of 2'-O-Methylcytidine, a modified nucleoside analogue. It details its mechanism of action, summarizes its efficacy against a range of viruses through in vitro and in vivo studies, and provides methodologies for key experimental procedures.

Core Mechanism of Action: RNA Polymerase Inhibition

This compound is a nucleoside analogue that requires intracellular activation to exert its antiviral effect. The core mechanism involves its conversion to the triphosphate form, which then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp). This inhibition disrupts viral RNA synthesis, a critical step in the replication cycle of many RNA viruses.

The activation process begins with the cellular uptake of this compound. Inside the cell, host cell kinases phosphorylate the molecule sequentially to its monophosphate, diphosphate, and finally, its active triphosphate form (this compound-TP). This active metabolite then competes with the natural nucleoside triphosphate (CTP) for incorporation into the nascent viral RNA chain by the viral RdRp. The modification at the 2' position of the ribose sugar can lead to chain termination or hinder the translocation of the polymerase, ultimately halting viral replication.

Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_process Viral Replication 2OMC_ext This compound 2OMC_int This compound 2OMC_ext->2OMC_int Cellular Uptake 2OMC_MP This compound Monophosphate 2OMC_int->2OMC_MP Host Kinase 2OMC_DP This compound Diphosphate 2OMC_MP->2OMC_DP Host Kinase 2OMC_TP This compound Triphosphate (Active) 2OMC_DP->2OMC_TP Host Kinase RdRp Viral RNA-dependent RNA Polymerase (RdRp) 2OMC_TP->RdRp Competitive Inhibition Replication_Inhibition Inhibition of Viral RNA Synthesis RdRp->Replication_Inhibition

Caption: Intracellular activation pathway of this compound.

In Vitro Antiviral Activity Spectrum

This compound and its closely related analogue, 2'-C-Methylcytidine, have demonstrated inhibitory activity against a variety of RNA viruses. The following table summarizes the key quantitative data from in vitro studies. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

VirusCompoundCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (SI)Citation(s)
Hepatitis C Virus (HCV) This compoundHBI10A (Huh-7 replicon)21>100>4.8[1][2]
Hepatitis C Virus (HCV) 2'-C-MethylcytidineHuh-7 replicon~1--[3]
Dengue Virus (DENV) 2'-C-MethylcytidineDENV subgenomic replicon11.2 ± 0.3>100>8.9[4][5]
Zika Virus (ZIKV) 2'-C-MethylcytidineVero10.51 ± 0.02>100>9.5[6][7]
Yellow Fever Virus (YFV) 2'-C-MethylcytidineVeroEC90 = 0.32 µg/mL (~1.2 µM)>45 µg/mL>141[8]
Foot-and-Mouth Disease Virus (FMDV) 2'-C-MethylcytidineBHK-216.4 ± 3.8>77>12[9]
Hepatitis E Virus (HEV) 2'-C-MethylcytidineSubgenomic repliconPotent Inhibition--[10]
West Nile Virus (WNV) 2'-C-MethylcytidinePS / VeroLow-micromolar activity--[11]

In Vivo Efficacy Studies

The promising in vitro results have led to the evaluation of 2'-O/C-Methylcytidine and its prodrugs in animal models. Prodrugs, such as the 3'-O-valinyl ester of 2'-C-methylcytidine (NM283), were developed to enhance oral bioavailability.[3][12]

VirusAnimal ModelCompound / ProdrugDosing RegimenKey FindingsCitation(s)
Hepatitis C Virus (HCV) ChimpanzeeThis compound16.6 mg/kg, p.o., daily for 7 daysResulted in a 1.05 log10 copies/mL reduction of serum HCV RNA.[1]
Yellow Fever Virus (YFV) Hamster2'-C-Methylcytidine80 mg/kg/day (starting 4h pre-infection)Significantly improved survival and reduced liver virus titers.[8]
Dengue Virus (DENV) Suckling Mice2'-C-MethylcytidineIn vivo evaluation showed anti-DENV activity.[5]

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of these preliminary studies. Below are protocols for key assays used to evaluate the antiviral activity of this compound.

This cell-based assay is fundamental for assessing a compound's ability to inhibit HCV RNA replication in a human hepatoma cell line.

Methodology:

  • Cell Culture: Stable human hepatoma cell lines (e.g., Huh-7) containing an HCV subgenomic replicon are cultured under standard conditions. The replicon RNA often contains a reporter gene (e.g., luciferase) for easy quantification.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or a control compound.

  • Incubation: The treated cells are incubated for a defined period (e.g., 24-72 hours) to allow for viral replication and the action of the inhibitor.[1]

  • Quantification of Viral RNA: Total cellular RNA is extracted. The level of HCV replicon RNA is quantified using real-time reverse transcription-polymerase chain reaction (RT-qPCR).[13]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of replication inhibition against the compound concentration.

Replicon_Assay_Workflow A Seed HCV Replicon Cells in 96-well plate B Add serial dilutions of This compound A->B C Incubate for 24-72 hours B->C D Lyse cells and Extract Total RNA C->D E Quantify HCV RNA via RT-qPCR D->E F Calculate IC50 Value E->F

Caption: Workflow for a typical HCV replicon assay.

This biochemical assay directly measures the effect of the compound's active triphosphate form on the enzymatic activity of purified viral polymerase.

Methodology:

  • Reaction Mixture: A reaction is set up containing purified recombinant viral RdRp (e.g., HCV NS5B), a suitable RNA template, a mixture of the four standard nucleoside triphosphates (ATP, GTP, UTP, CTP), and a radiolabeled or fluorescently labeled nucleotide.

  • Inhibitor Addition: The active triphosphate form of this compound is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) to allow for RNA synthesis.

  • Termination & Detection: The reaction is stopped, and the newly synthesized, labeled RNA product is separated from unincorporated nucleotides (e.g., by gel electrophoresis or filter binding).

  • Quantification: The amount of incorporated label is quantified to determine the level of RNA synthesis. The IC50 value is calculated based on the inhibition observed at different concentrations of the test compound.[2]

RdRp_Assay_Workflow A Prepare reaction mix: - Purified Viral RdRp - RNA Template - NTPs (with labeled UTP*) B Add this compound-TP (active form) A->B C Incubate to allow RNA synthesis B->C D Separate synthesized RNA from unincorporated NTPs C->D E Quantify incorporated label to measure RNA synthesis D->E F Calculate IC50 Value E->F

Caption: Workflow for an in vitro RdRp inhibition assay.

This assay is performed in parallel with efficacy studies to ensure that the observed antiviral effect is not due to general cell toxicity.

Methodology:

  • Cell Seeding: The same host cell line used in the antiviral assay (e.g., Huh-7) is seeded in 96-well plates.

  • Compound Exposure: Cells are exposed to the same range of concentrations of this compound used in the efficacy assay.

  • Incubation: Plates are incubated for the same duration as the antiviral assay.

  • Reagent Addition: An MTS (or similar) reagent is added to each well. This reagent is converted by metabolically active (i.e., viable) cells into a colored formazan product.

  • Measurement: After a short incubation with the reagent, the absorbance of the formazan product is measured using a plate reader.

  • Data Analysis: The CC50 value is determined by plotting cell viability against compound concentration.

Cytotoxicity_Assay_Workflow A Seed host cells in 96-well plate B Add serial dilutions of This compound A->B C Incubate for same duration as antiviral assay B->C D Add MTS reagent to wells C->D E Incubate and measure absorbance D->E F Calculate CC50 Value E->F

Caption: Workflow for a cell viability (cytotoxicity) assay.

Viral Immune Evasion via 2'-O-Methylation and Therapeutic Implications

Beyond direct polymerase inhibition by nucleoside analogues, the 2'-O-methylation of RNA is itself a critical aspect of virology and a potential therapeutic target. Many viruses, including Dengue virus and Coronaviruses, possess their own 2'-O-methyltransferase (2'-O-MTase) enzymes (e.g., NS5 in Dengue, NSP16 in SARS-CoV-2).[14][15][16]

These enzymes add a methyl group to the 2'-hydroxyl of the first nucleotide of the viral RNA cap. This modification makes the viral RNA mimic host cell mRNA, allowing it to evade recognition by host innate immune sensors like MDA5 and RIG-I.[16] By camouflaging their RNA, viruses prevent the activation of the interferon signaling pathway, a primary antiviral defense mechanism. Therefore, inhibiting the viral 2'-O-MTase is an attractive antiviral strategy that would unmask the viral RNA, allowing the host immune system to mount an effective response. While this compound acts as a polymerase inhibitor, understanding the viral 2'-O-methylation process provides a complementary therapeutic avenue.

Immune_Evasion_Pathway cluster_virus Viral Process cluster_host Host Cell Response vRNA Viral RNA MTase Viral 2'-O-Methyltransferase (e.g., NS5, NSP16) vRNA->MTase Methylation MDA5 Host Sensor (MDA5 / RIG-I) vRNA->MDA5 Recognition Mod_vRNA 2'-O-Methylated Viral RNA (Camouflaged) MTase->Mod_vRNA Mod_vRNA->MDA5 Evasion IFN Interferon (IFN) Signaling Pathway MDA5->IFN Activation Antiviral Antiviral State IFN->Antiviral

Caption: Viral immune evasion via 2'-O-methylation of genomic RNA.

Conclusion and Future Directions

Preliminary studies strongly support the antiviral potential of this compound and its related analogue, 2'-C-Methylcytidine. Their primary mechanism of action, the inhibition of viral RNA-dependent RNA polymerase, makes them candidates for broad-spectrum antiviral agents against numerous RNA viruses. In vitro data consistently show potent inhibition of viruses like HCV, Dengue, Zika, and YFV at non-toxic concentrations.

While in vivo studies in animal models have shown promise, a key challenge remains the optimization of pharmacokinetic properties. The development of prodrugs, such as NM283 and phosphoramidate approaches, represents a critical step in improving oral bioavailability and ensuring sufficient intracellular concentrations of the active triphosphate form.[3][12] Further research is warranted to expand the evaluation of these compounds against other emerging RNA viruses and to advance the most promising candidates into further preclinical and clinical development.

References

Methodological & Application

Application Note: LC-MS/MS Quantification of 2'-O-Methylcytidine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

2'-O-Methylcytidine (Cm) is a post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose sugar of a cytidine nucleotide. This modification is found in various RNA species, including ribosomal RNA (rRNA), transfer RNA (tRNA), and small nucleolar RNA (snoRNA). The 2'-O-methylation of RNA is a crucial regulatory mechanism in many cellular processes. It contributes to the structural stability of RNA molecules, influences RNA-protein interactions, and plays a role in protecting RNA from nuclease degradation.[1]

In eukaryotic cells, the process of 2'-O-methylation is primarily catalyzed by the enzyme Fibrillarin, which is guided to specific RNA sites by box C/D snoRNAs.[2] Dysregulation of ribosome biogenesis and function, where 2'-O-methylation plays a significant role, is a common feature of cancer cells.[2] Consequently, the levels of 2'-O-methylated nucleosides, including this compound, in biological fluids and tissues are being investigated as potential biomarkers for various diseases, including cancer.

This application note provides a detailed protocol for the sensitive and accurate quantification of this compound in biological samples, such as urine, plasma, and tissue, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Sample Preparation

1.1. Urine Sample Preparation (Solid-Phase Extraction)

This protocol is adapted for the extraction of polar analytes like this compound from a complex matrix like urine.

  • Materials:

    • Urine sample

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Ammonium hydroxide

    • Formic acid

    • Centrifuge

    • Evaporator (e.g., nitrogen evaporator or SpeedVac)

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the urine sample at 10,000 x g for 10 minutes to pellet any particulate matter.

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load 1 mL of the supernatant from the centrifuged urine onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

    • Elute the this compound with 1 mL of methanol containing 2% ammonium hydroxide.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a SpeedVac.

    • Reconstitute the dried residue in 50-100 µL of the initial LC mobile phase for analysis.

1.2. Plasma Sample Preparation (Protein Precipitation)

This protocol is a general approach for the extraction of small molecules from plasma.

  • Materials:

    • Plasma sample

    • Acetonitrile (LC-MS grade), pre-chilled to -20°C

    • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)

    • Centrifuge (refrigerated)

    • Evaporator

  • Procedure:

    • Thaw frozen plasma samples on ice.

    • In a microcentrifuge tube, add 50 µL of plasma.

    • Add 10 µL of the internal standard solution to the plasma.

    • Add 200 µL of cold acetonitrile to precipitate the proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in 50-100 µL of the initial LC mobile phase.

1.3. Tissue Sample Preparation (RNA Extraction and Digestion)

This protocol outlines the steps for extracting total RNA from tissue and digesting it into individual nucleosides for analysis.[3]

  • Materials:

    • Tissue sample (snap-frozen in liquid nitrogen)

    • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

    • Nuclease P1

    • Bacterial alkaline phosphatase

    • Ammonium acetate buffer

    • Internal Standard solution

    • Water bath or incubator

    • Evaporator

  • Procedure:

    • Homogenize the frozen tissue sample in the lysis buffer provided with the RNA extraction kit.

    • Follow the manufacturer's protocol to extract total RNA.

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).

    • To approximately 1 µg of total RNA, add the internal standard.

    • Add 2 units of nuclease P1 and incubate at 37°C for 2 hours in an appropriate buffer (e.g., 10 mM ammonium acetate, pH 5.3).

    • Add 1 unit of bacterial alkaline phosphatase and incubate at 37°C for another 2 hours.

    • Terminate the reaction by heating at 95°C for 5 minutes.

    • Centrifuge the sample to pellet the enzymes.

    • Transfer the supernatant containing the digested nucleosides for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general conditions that may need to be optimized for specific instrumentation. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of polar compounds like this compound.

  • Liquid Chromatography (LC) System:

    • Column: HILIC column (e.g., SeQuant ZIC-pHILIC, 2.1 x 150 mm, 5 µm)

    • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 95% B

      • 2-10 min: 95% to 50% B

      • 10-12 min: 50% B

      • 12.1-15 min: 95% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • This compound: m/z 258.1 → 126.1

      • Internal Standard (e.g., 13C5-2'-O-Methylcytidine): m/z 263.1 → 131.1

    • Key MS Parameters (to be optimized):

      • Capillary Voltage

      • Cone Voltage

      • Collision Energy

      • Source Temperature

      • Desolvation Gas Flow

Data Presentation

The following table summarizes representative quantitative data for this compound found in different mouse tissues, as reported in the literature.[3]

Biological Sample (Mouse)This compound Level (pmol/µg of RNA)
Brain0.85 ± 0.07
Heart0.21 ± 0.02
Pancreas1.25 ± 0.11
Spleen0.98 ± 0.09

Mandatory Visualization

Experimental_Workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis urine Urine Sample spe Solid-Phase Extraction urine->spe plasma Plasma Sample protein_precip Protein Precipitation plasma->protein_precip tissue Tissue Sample rna_extraction RNA Extraction & Digestion tissue->rna_extraction lc_separation HILIC Separation spe->lc_separation Reconstituted Extract protein_precip->lc_separation Reconstituted Extract rna_extraction->lc_separation Digested Nucleosides ms_detection Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound quantification.

Signaling_Pathway Role of 2'-O-Methylation in Cellular Processes cluster_regulation Regulation cluster_process Process cluster_function Cellular Function & Disease State p53 p53 Pathway ribosome_biogenesis Ribosome Biogenesis p53->ribosome_biogenesis Controls myc MYC Pathway myc->ribosome_biogenesis Controls snoRNA Box C/D snoRNAs ribosome_biogenesis->snoRNA fibrillarin Fibrillarin (Methyltransferase) ribosome_biogenesis->fibrillarin snoRNA->fibrillarin Guides pre_rRNA pre-rRNA fibrillarin->pre_rRNA Methylates methylated_rRNA 2'-O-Methylated rRNA (contains this compound) pre_rRNA->methylated_rRNA mature_ribosome Mature Ribosome methylated_rRNA->mature_ribosome protein_synthesis Protein Synthesis mature_ribosome->protein_synthesis cell_proliferation Cell Proliferation protein_synthesis->cell_proliferation cancer Cancer (Deregulated Ribosome Function) cell_proliferation->cancer

References

Application Notes: Synthesis and Utility of 2'-O-Methylated RNA Probes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2'-O-methylation (Nm) is a prevalent post-transcriptional modification found in various types of cellular RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA).[1][2][3] This modification involves the addition of a methyl group to the 2'-hydroxyl position of the ribose sugar.[4] The presence of the 2'-O-methyl group endows RNA with unique chemical and biological properties that are highly advantageous for research and therapeutic applications. Synthetically produced 2'-O-methylated RNA oligonucleotides are powerful tools in molecular biology, diagnostics, and drug development.[1]

Key Properties and Advantages

2'-O-methylated RNA probes offer several significant advantages over standard DNA or unmodified RNA probes:

  • Enhanced Nuclease Resistance: The 2'-O-methyl group provides steric hindrance, making the phosphodiester backbone more resistant to cleavage by cellular nucleases.[1] This increased stability prolongs the half-life of the probes in biological systems.[5]

  • Increased Thermal Stability of Duplexes: 2'-O-methylated RNA forms more stable duplexes with complementary RNA targets.[1][6] The methyl group helps to lock the ribose sugar in a C3'-endo conformation, which is favorable for forming a stable A-type RNA helix.[1] This results in a higher melting temperature (Tm) compared to the corresponding DNA-RNA or RNA-RNA duplexes.[1][6]

  • Improved Binding Affinity and Specificity: Due to their enhanced duplex stability, shorter 2'-O-methylated probes can be used, which can lead to greater discrimination between perfectly matched and mismatched target sequences.[6][7]

  • Reduced Immunogenicity: Chemical modifications like 2'-O-methylation can help reduce the innate immune response that can be triggered by foreign RNA molecules.[5]

Applications

The unique properties of 2'-O-methylated RNA probes make them suitable for a wide range of applications:

  • Antisense Therapeutics: As antisense oligonucleotides (AONs), they can bind to specific mRNA sequences and modulate gene expression by sterically blocking translation or pre-mRNA splicing.[5]

  • RNA Interference (RNAi): They are incorporated into small interfering RNAs (siRNAs) to improve their stability and reduce off-target effects.

  • Diagnostics: Their high specificity and stability make them excellent probes for in situ hybridization (ISH) and other nucleic acid detection assays.

  • Structural Biology: They are used to probe RNA structure and function due to their ability to mimic and stabilize specific RNA conformations.

Data Presentation

Table 1: Comparison of Oligonucleotide Probe Properties

Property2'-O-Methyl RNA ProbeDNA ProbeUnmodified RNA Probe
Binding Affinity to RNA Target (Tm) Highest[6]LowerHigh, but lower than 2'-O-Me
Nuclease Resistance High[1]ModerateLow
Hybridization Kinetics (to RNA) Fast[6][7]SlowerFast
Duplex Conformation (with RNA) A-form helix[1]A-form helixA-form helix
Specificity for Mismatches High (especially for shorter probes)[6]ModerateHigh

Table 2: Typical Yields for Solid-Phase Synthesis of a 20-mer Oligonucleotide

Synthesis ScalePurification MethodTypical Yield (ODU)Estimated Purity
0.2 µmolRP-HPLC5 - 15> 90%
1.0 µmolRP-HPLC25 - 70> 90%
1.0 µmolPAGE15 - 50> 95%
10 µmolRP-HPLC200 - 600> 90%

ODU (Optical Density Unit) is a measure of the amount of oligonucleotide, where 1 ODU is the amount of oligo that yields an absorbance of 1.0 in 1 mL of water.

Experimental Protocols

Two primary methods are employed for synthesizing 2'-O-methylated RNA probes: Automated Solid-Phase Synthesis for short to medium-length probes and In Vitro Transcription for longer RNA transcripts.

Protocol 1: Automated Solid-Phase Synthesis of 2'-O-Methylated RNA Probes

This protocol outlines the chemical synthesis of 2'-O-methylated RNA oligonucleotides using phosphoramidite chemistry on an automated DNA/RNA synthesizer.[8]

1. Materials and Reagents

  • 2'-O-Methyl RNA Phosphoramidites: 2'-OMe-A(Pac), 2'-OMe-C(Ac), 2'-OMe-G(iPr-Pac), and 2'-OMe-U CE phosphoramidites.[9] Using UltraMild protecting groups like phenoxyacetyl (Pac) for A, acetyl (Ac) for C, and isopropyl-phenoxyacetyl (iPr-Pac) for G is recommended to avoid side reactions.[9]

  • Solid Support: Controlled-pore glass (CPG) functionalized with the desired 3'-terminal 2'-O-methyl ribonucleoside.[8]

  • Anhydrous Acetonitrile (ACN): Synthesis grade.

  • Activator Solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in ACN.

  • Capping Solution A: Acetic anhydride/Pyridine/THF.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Deblocking Solution: 3% Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Cleavage & Deprotection Solution: A mixture of aqueous ammonia and methylamine (AMA).[10]

  • Post-Deprotection Reagents: Triethylamine trihydrofluoride (TEA·3HF) for removing 2'-hydroxyl protecting groups (if TBDMS chemistry is used, not required for direct 2'-O-Me synthesis).

2. Synthesis Workflow

The synthesis is performed on an automated synthesizer, which carries out a four-step cycle for each nucleotide addition.

  • Step 1: Detritylation (Deblocking)

    • The 5'-dimethoxytrityl (DMTr) protecting group is removed from the nucleotide attached to the CPG support by treating it with the deblocking solution (3% DCA).

    • The column is washed thoroughly with anhydrous acetonitrile.

  • Step 2: Coupling

    • The next 2'-O-methyl phosphoramidite monomer and the activator solution (ETT) are simultaneously delivered to the synthesis column.

    • The phosphoramidite couples to the free 5'-hydroxyl group of the growing chain. This reaction is rapid, typically taking 2-5 minutes.

  • Step 3: Capping

    • Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions.

    • This prevents the formation of failure sequences (n-1 mers) in subsequent cycles.

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the iodine solution.

    • The column is washed with acetonitrile.

This four-step cycle is repeated for each nucleotide in the desired sequence.

3. Cleavage and Deprotection

  • After the final cycle, the CPG support is transferred from the synthesis column to a screw-cap vial.

  • The AMA solution is added to the vial.

  • The vial is heated at 65°C for 15-20 minutes. This cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone and the nucleobases.[10]

  • The supernatant containing the crude oligonucleotide is collected.

4. Purification The crude oligonucleotide solution is purified to remove failure sequences, protecting group remnants, and other impurities. Reverse-phase HPLC (RP-HPLC) is the most common method.

  • Dry the crude oligonucleotide sample in a vacuum concentrator.

  • Resuspend the pellet in an appropriate aqueous buffer (e.g., 0.1 M TEAA).

  • Inject the sample onto an RP-HPLC system equipped with a C18 column.

  • Elute the oligonucleotide using a gradient of acetonitrile in the aqueous buffer.

  • Collect the fractions corresponding to the full-length product peak.

5. Desalting and Quantification

  • The purified fractions are desalted using a reverse-phase cartridge (e.g., Sep-Pak).[10]

  • The final product is quantified by measuring its absorbance at 260 nm (UV-Vis spectroscopy).

  • The identity and purity can be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[11]

Protocol 2: In Vitro Transcription of 2'-O-Methylated RNA

This method is used to enzymatically synthesize longer RNA molecules. It involves the co-transcriptional incorporation of 2'-O-methylated NTPs.

1. Materials and Reagents

  • Linearized DNA Template: A high-purity plasmid or PCR product containing a T7, T3, or SP6 RNA polymerase promoter upstream of the desired sequence.[12][13] The template must be linearized with a restriction enzyme to ensure run-off transcription.[14]

  • RNA Polymerase: T7, T3, or SP6 RNA Polymerase.

  • Ribonucleotides: A solution containing ATP, CTP, GTP, and UTP.

  • 2'-O-Methylated Ribonucleotides: 2'-O-Me-ATP, 2'-O-Me-CTP, 2'-O-Me-GTP, and 2'-O-Me-UTP, as required.

  • Transcription Buffer (5X or 10X): Typically contains Tris-HCl, MgCl₂, spermidine, and DTT.

  • RNase Inhibitor: To prevent RNA degradation.

  • DNase I (RNase-free): To remove the DNA template after transcription.

2. In Vitro Transcription Reaction Setup

The following components are combined in a nuclease-free microfuge tube at room temperature:[14]

ComponentVolume (for 20 µL reaction)Final Concentration
Nuclease-Free Waterto 20 µL-
Transcription Buffer (10X)2 µL1X
DTT (100 mM)2 µL10 mM
NTP/2'-O-Me-NTP Mix4 µLVaries
Linearized DNA Template (0.5-1.0 µg/µL)1 µL25-50 ng/µL
RNase Inhibitor (40 U/µL)1 µL2 U/µL
RNA Polymerase (e.g., T7)2 µL-

Note: The ratio of canonical NTPs to 2'-O-methylated NTPs can be adjusted to achieve the desired level of incorporation. Complete substitution can sometimes reduce transcription efficiency.

3. Transcription and Template Removal

  • Incubate the reaction at 37°C for 2-4 hours.[14]

  • Add 1 µL of RNase-free DNase I to the reaction mixture.

  • Incubate at 37°C for an additional 15-30 minutes to digest the DNA template.

4. Post-Transcriptional Capping and Methylation (Optional)

If a 5' cap is required, it can be added co-transcriptionally using a cap analog (e.g., Ribo m7G Cap Analog) or post-transcriptionally using capping enzymes.[15] Further 2'-O-methylation of the cap structure can be performed enzymatically.[16]

  • Purify the transcribed RNA.

  • Combine up to 10 µg of capped RNA with nuclease-free water to a final volume of 16 µL.[16]

  • Heat at 65°C for 5 minutes, then place on ice.[16]

  • Set up the methylation reaction with mRNA Cap 2'-O-Methyltransferase and incubate at 37°C for 60-120 minutes.[16]

5. Purification of Transcribed RNA

  • The RNA transcript is typically purified by phenol-chloroform extraction followed by ethanol precipitation or by using a column-based RNA purification kit.

  • The integrity and size of the transcript should be verified by gel electrophoresis (e.g., denaturing agarose or polyacrylamide gel).

Visualizations

solid_phase_synthesis_workflow cluster_synthesis_cycle Automated Synthesis Cycle (Repeated 'n' times) detritylation 1. Detritylation (Remove 5'-DMTr group) coupling 2. Coupling (Add 2'-O-Me Phosphoramidite) detritylation->coupling capping 3. Capping (Block unreacted sites) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation oxidation->detritylation Next Cycle cleavage Cleavage & Deprotection (AMA Treatment) start Start: CPG Solid Support start->detritylation purification Purification (RP-HPLC) cleavage->purification qc QC & Quantification (MS & UV-Vis) purification->qc end Final Probe qc->end

Caption: Automated solid-phase synthesis workflow for 2'-O-methylated RNA probes.

antisense_mechanism cluster_cell Cellular Environment probe 2'-O-Methylated Antisense Probe mrna Target mRNA probe->mrna Hybridization ribosome Ribosome mrna->ribosome Translation protein Protein Synthesis (Truncated or None) ribosome->protein block->ribosome Inhibition

Caption: Steric hindrance of translation by a 2'-O-methylated antisense probe.

References

Application of 2'-O-Methylcytidine in mRNA Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of messenger RNA (mRNA) vaccines has been accelerated by chemical modifications to the mRNA molecule that enhance its stability and translation efficiency while reducing its inherent immunogenicity. Unmodified single-stranded RNA can be recognized by innate immune sensors, leading to the production of type I interferons and pro-inflammatory cytokines, which can suppress antigen expression and potentially cause adverse effects. One such modification, 2'-O-methylation of cytidine (C), plays a significant role in evading this innate immune recognition, thereby improving the overall efficacy of mRNA vaccines.

2'-O-Methylcytidine is a naturally occurring modification where a methyl group is added to the 2'-hydroxyl of the ribose sugar of a cytidine nucleotide. This modification sterically hinders the interaction of the mRNA with pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), retinoic acid-inducible gene I (RIG-I), and protein kinase R (PKR). By dampening the innate immune response, this compound modification allows for higher levels of antigen translation from the mRNA transcript, leading to a more robust and targeted adaptive immune response. These application notes provide an overview of the role of this compound in mRNA vaccine development, including its impact on innate immunity and protein expression, along with detailed protocols for its incorporation and evaluation.

Applications

The primary application of this compound in the context of mRNA vaccines is to mitigate the innate immune response against the exogenous mRNA. This leads to several downstream benefits:

  • Reduced Inflammatory Cytokine Production: Incorporation of this compound significantly reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Type I Interferons (IFN-α and IFN-β). This is crucial for minimizing vaccine reactogenicity and ensuring patient safety.

  • Enhanced Protein Expression: By avoiding the translational shutdown mediated by innate immune sensors like PKR, this compound-modified mRNA can be more efficiently translated into the target antigen. This leads to higher antigen expression per mRNA molecule, potentially allowing for lower vaccine doses.

  • Improved Vaccine Efficacy: The combination of reduced innate inflammation and enhanced antigen expression contributes to a more potent and focused adaptive immune response, characterized by higher antibody titers and stronger T-cell responses.

Data Presentation

The following tables summarize representative quantitative data on the impact of this compound and other common mRNA modifications on innate immune activation and protein expression. The data is compiled from various studies and is presented as a comparative overview.

Table 1: In Vitro Cytokine Induction in Human Dendritic Cells (DCs)

mRNA ModificationTNF-α Secretion (pg/mL)IFN-α Secretion (pg/mL)
Unmodified mRNA800 - 12001500 - 2500
5-Methylcytidine (m5C)300 - 500600 - 900
This compound (Cm) 100 - 200 200 - 400
N1-Methylpseudouridine (m1Ψ)50 - 150100 - 300

Table 2: In Vitro Protein Expression in HEK293 Cells

mRNA ModificationRelative Luciferase Expression (%)
Unmodified mRNA100
5-Methylcytidine (m5C)150 - 250
This compound (Cm) 200 - 400
N1-Methylpseudouridine (m1Ψ)800 - 1500

Note: The values presented are illustrative and can vary depending on the specific mRNA sequence, delivery vehicle, and experimental conditions.

Experimental Protocols

Protocol 1: In Vitro Transcription of this compound-Modified mRNA

This protocol describes the synthesis of this compound-containing mRNA using a T7 RNA polymerase-based in vitro transcription (IVT) reaction.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Transcription Buffer (10X)

  • ATP, GTP, UTP solution (100 mM each)

  • CTP solution (100 mM)

  • This compound-5'-Triphosphate (CmTP) solution (100 mM)

  • RNase Inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

  • mRNA purification kit or LiCl precipitation reagents

Procedure:

  • Thaw Reagents: Thaw all reagents on ice. Keep enzymes in a freezer block.

  • Assemble IVT Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

    • Nuclease-free water: to a final volume of 50 µL

    • 10X Transcription Buffer: 5 µL

    • ATP, GTP, UTP (100 mM each): 1 µL of each

    • CTP (100 mM): 0.5 µL

    • This compound-5'-Triphosphate (100 mM): 1.5 µL (for a 75% substitution of C)

    • Linearized DNA template: 1 µg

    • RNase Inhibitor: 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • mRNA Purification: Purify the transcribed mRNA using an appropriate mRNA purification kit according to the manufacturer's instructions or by lithium chloride (LiCl) precipitation.

  • Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the mRNA by denaturing agarose gel electrophoresis.

Protocol 2: Assessment of Innate Immune Activation in PBMCs

This protocol outlines the procedure for evaluating the immunostimulatory properties of this compound-modified mRNA by measuring cytokine production in human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Cryopreserved human PBMCs

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Unmodified and this compound-modified mRNA

  • Lipid-based transfection reagent suitable for mRNA (e.g., Lipofectamine™ MessengerMAX™)

  • 96-well cell culture plates

  • ELISA kits for TNF-α and IFN-α

  • Centrifuge

  • CO2 incubator

Procedure:

  • Thaw and Culture PBMCs: Thaw cryopreserved PBMCs and resuspend in complete RPMI-1640 medium. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Prepare mRNA-Lipid Complexes:

    • Dilute the unmodified and this compound-modified mRNA in a serum-free medium.

    • In a separate tube, dilute the transfection reagent in the same serum-free medium.

    • Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Transfect PBMCs: Add the mRNA-lipid complexes to the wells containing PBMCs to a final mRNA concentration of 10 µg/mL. Use a mock transfection (transfection reagent only) as a negative control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Collect Supernatants: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of TNF-α and IFN-α in the supernatants using specific ELISA kits, following the manufacturer's instructions.

Mandatory Visualizations

Signaling_Pathways cluster_Extracellular Extracellular Space cluster_Endosome Endosome cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus mRNA-LNP mRNA-LNP Unmodified mRNA Unmodified mRNA mRNA-LNP->Unmodified mRNA Endosomal Uptake 2'-O-Me-Cytidine mRNA 2'-O-Me-Cytidine mRNA mRNA-LNP->2'-O-Me-Cytidine mRNA Endosomal Uptake TLR7 TLR7 Unmodified mRNA->TLR7 TLR8 TLR8 Unmodified mRNA->TLR8 TLR3 TLR3 Unmodified mRNA->TLR3 RIG_I RIG_I Unmodified mRNA->RIG_I PKR PKR Unmodified mRNA->PKR 2'-O-Me-Cytidine mRNA->TLR7 Inhibited 2'-O-Me-Cytidine mRNA->RIG_I Inhibited 2'-O-Me-Cytidine mRNA->PKR Inhibited Translation Translation 2'-O-Me-Cytidine mRNA->Translation Enhanced MyD88 MyD88 TLR7->MyD88 TLR8->MyD88 TRIF TRIF TLR3->TRIF NF-kB NF-kB MyD88->NF-kB IRF3/7 IRF3/7 TRIF->IRF3/7 MAVS MAVS RIG_I->MAVS eIF2a-P eIF2a-P PKR->eIF2a-P MAVS->IRF3/7 MAVS->NF-kB eIF2a eIF2a eIF2a->Translation eIF2a-P->Translation Inhibited Antigen Antigen Translation->Antigen IFN-I Genes IFN-I Genes IRF3/7->IFN-I Genes Cytokine Genes Cytokine Genes NF-kB->Cytokine Genes

Caption: Innate immune signaling pathways modulated by mRNA.

Experimental_Workflow cluster_mRNA_Production 1. mRNA Production cluster_Formulation 2. Formulation cluster_In_Vitro_Testing 3. In Vitro Testing cluster_In_Vivo_Testing 4. In Vivo Testing (Preclinical) A Plasmid DNA Template (with T7 promoter and antigen sequence) B Linearization A->B C In Vitro Transcription (IVT) with this compound B->C D DNase Treatment C->D E mRNA Purification D->E F Quality Control (Concentration, Integrity) E->F G mRNA F->G I Microfluidic Mixing G->I H Lipid Nanoparticle (LNP) Components H->I J LNP Formulation I->J K Characterization (Size, Encapsulation) J->K M Transfection with mRNA-LNP K->M Q Immunization K->Q L Cell Culture (e.g., Dendritic Cells) L->M N Protein Expression Analysis (e.g., Western Blot, Flow Cytometry) M->N O Innate Immune Response Assay (e.g., Cytokine ELISA) M->O P Animal Model (e.g., Mice) P->Q R Sample Collection (e.g., Serum, Splenocytes) Q->R S Antibody Titer Measurement (e.g., ELISA) R->S T T-cell Response Analysis (e.g., ELISpot, Intracellular Staining) R->T

Caption: Experimental workflow for mRNA vaccine development.

Application Notes & Protocols for Validating the Incorporation of 2'-O-Methylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2'-O-methylation (Nm) is a common post-transcriptional modification of RNA where a methyl group is added to the 2'-hydroxyl group of the ribose sugar.[1] This modification can occur on any nucleotide, including cytidine, resulting in 2'-O-Methylcytidine (Cm). 2'-O-methylation is crucial for the structure, stability, and function of various RNA molecules, including ribosomal RNA (rRNA), transfer RNA (tRNA), small nuclear RNA (snRNA), and messenger RNA (mRNA).[2][3] It plays a significant role in processes like translation, splicing, and immune response regulation.[3][4] Validating the incorporation of this compound is essential for understanding its biological roles and for the development of RNA-based therapeutics.

The techniques described herein are generally applicable to the detection of any 2'-O-methylated nucleotide (Nm), as they target the modified ribose moiety rather than the specific base. These methods can be categorized into high-throughput screening approaches for transcriptome-wide discovery and low-throughput, site-specific assays for validation and precise quantification.

Part 1: High-Throughput Profiling of 2'-O-Methylation Sites

High-throughput methods are employed for the discovery and transcriptome-wide mapping of Nm sites. These techniques typically rely on next-generation sequencing (NGS) and exploit the unique chemical properties of the 2'-O-methyl group, which can confer resistance to enzymatic or chemical cleavage or cause reverse transcriptase to pause or stop.[2][4]

Key Techniques:

  • RiboMethSeq: This method relies on the principle that 2'-O-methylated nucleotides are resistant to alkaline hydrolysis. RNA is randomly fragmented under alkaline conditions, leading to an underrepresentation of fragments starting at the modified nucleotide +1 position in the final sequencing library.[2][5] It allows for the absolute quantification of methylation stoichiometry.[1]

  • 2'OMe-seq: This technique utilizes the property that reverse transcriptase (RT) tends to pause or stop at a 2'-O-methylated site under low deoxynucleoside triphosphate (dNTP) concentrations.[1][2] The resulting truncated cDNA fragments are sequenced to map the modification sites.

  • Nm-seq: This method uses periodate oxidation to selectively cleave the ribose of non-methylated nucleotides, followed by beta-elimination. This process enriches for RNA fragments containing 2'-O-methylated nucleotides at their 3'-end, which are then sequenced.[3][6]

  • NJU-seq: A sensitive method that uses an RNase (MgR) that specifically cleaves single-stranded RNA up to the nucleotide immediately 3' to a 2'-O-methylated site (the Nm+1 position). The resulting fragments are then sequenced to identify Nm sites with high accuracy.[4][7]

  • Direct RNA Sequencing (NanoNm): Oxford Nanopore technology enables direct sequencing of native RNA molecules without amplification. The presence of a 2'-O-methyl modification causes a characteristic change in the electrical current signal as the RNA strand passes through the nanopore, allowing for direct detection.[8]

General Workflow for High-Throughput Nm Detection

G cluster_0 Sample Preparation cluster_1 Nm Site Enrichment/Marking cluster_2 Library Preparation & Sequencing cluster_3 Data Analysis RNA_Extraction Total RNA Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC Treatment Chemical or Enzymatic Treatment (e.g., Alkaline Hydrolysis, Oxidation, RNase Digestion) RNA_QC->Treatment Lib_Prep NGS Library Preparation Treatment->Lib_Prep Sequencing High-Throughput Sequencing Lib_Prep->Sequencing Mapping Read Mapping to Reference Genome/Transcriptome Sequencing->Mapping Analysis Identification of Nm Sites (e.g., Drop-off rates, Gaps, Error signatures) Mapping->Analysis Quant Quantification & Annotation Analysis->Quant Final_Report Final Report of Candidate Nm Sites

Caption: General workflow for sequencing-based 2'-O-methylation profiling.

Data Presentation: Comparison of High-Throughput Methods
MethodPrincipleQuantificationTypical RNA InputPrimary ApplicationCitations
RiboMethSeq Resistance to alkaline hydrolysisAbsolute10 ng - 1 µg total RNArRNA, tRNA, snRNA[1][2][5]
2'OMe-seq Reverse transcription stop at low dNTPsRelative~2 µg total RNArRNA[1][2]
Nm-seq Periodate oxidation and beta-eliminationRelative≥ 100 ug total RNArRNA, mRNA, miRNA[1][3][6]
NJU-seq Specific RNase cleavage stopping before Nm siteRelative~1 µg total RNAmRNA, rRNA[4][7]
NanoNm Direct RNA sequencing signal disruptionRelative/AbsoluteVariesmRNA, rRNA[8]

Part 2: Site-Specific Validation and Quantification

Once candidate this compound sites are identified, low-throughput methods are required for validation and accurate quantification of the methylation stoichiometry at a specific locus.

Method 1: RNase H-Based Validation (Nm-VAQ)

This method provides absolute quantification of the methylation ratio at a specific site.[9] It leverages the inability of RNase H to cleave the RNA strand of an RNA/DNA hybrid at a 2'-O-methylated nucleotide.[10][11]

Experimental Workflow: Nm-VAQ

Caption: Workflow for the Nm-VAQ method for absolute quantification.

Protocol: Nm-VAQ (Nm Validation and Absolute Quantification)

This protocol is adapted from established methods for site-specific validation.[4][9]

1. Materials:

  • Total RNA sample containing the target of interest.

  • Custom synthesized chimera probe: An RNA/DNA hybrid oligonucleotide designed to hybridize to the target RNA, with four DNA bases positioned to direct RNase H cleavage at the target Cm site. The RNA portions of the probe should themselves be 2'-O-methylated to prevent their degradation.[4][7]

  • RNase H (e.g., NEB).

  • Reverse Transcriptase and associated buffers/reagents.

  • qPCR Master Mix (SYBR Green or probe-based).

  • Primers flanking the target site for qPCR.

  • Nuclease-free water.

2. Probe Hybridization:

  • In a PCR tube, mix the following:

    • Target RNA (e.g., 100 ng - 1 µg)

    • Chimera Probe (10-fold molar excess over target)

    • Nuclease-free water to a final volume of 10 µL.

  • Denature at 95°C for 2 minutes.

  • Anneal by slow cooling from 95°C to 22°C at a rate of 0.1°C/second.

  • Incubate at 22°C for 5 minutes.[9]

3. RNase H Treatment:

  • Prepare an RNase H reaction master mix (e.g., RNase H buffer, RNase inhibitor).

  • Add the master mix to the 10 µL hybridization reaction.

  • Split the reaction into two equal aliquots:

    • Test Sample: Add 1 µL of RNase H.

    • Control Sample: Add 1 µL of nuclease-free water (or buffer).

  • Incubate both tubes at 37°C for 30 minutes.

  • Inactivate the RNase H by heating at 90°C for 10 minutes.[9]

4. Reverse Transcription (RT):

  • Perform reverse transcription on the entire volume of both the Test and Control samples using a standard RT kit and random hexamers or a gene-specific reverse primer.

5. Quantitative PCR (qPCR):

  • Use the cDNA from the RT step as a template for qPCR.

  • Set up qPCR reactions for both Test and Control samples using primers that flank the target site.

  • Run the qPCR on a standard real-time PCR instrument.

6. Data Analysis:

  • Determine the Ct (Cycle threshold) value for both the Test (+RNase H) and Control (-RNase H) samples.

  • Calculate the ΔCt = Ct(Test) - Ct(Control).

  • The methylation ratio can be determined by comparing the ΔCt to a standard curve generated using synthetic RNA standards with known methylation percentages (0%, 10%, 25%, 50%, 75%, 100%). A higher ΔCt value corresponds to a lower methylation level, as the unmethylated RNA was cleaved and thus unavailable for amplification.[4][9]

Method 2: Reverse Transcription at Low dNTPs followed by qPCR (RTL-P)

This is a widely used semi-quantitative method that relies on the principle that reverse transcriptase stalls at a 2'-O-methylated nucleotide when dNTP concentrations are limiting.[12][13]

Experimental Workflow: RTL-P

G cluster_0 Reverse Transcription cluster_1 qPCR Quantification cluster_2 Data Analysis RT_Setup Set up two RT reactions for each RNA sample RT_Low Reaction 1: Low dNTP concentration (e.g., 2 µM) RT_Setup->RT_Low RT_High Reaction 2: High dNTP concentration (e.g., 200 µM) RT_Setup->RT_High qPCR Perform qPCR on both cDNA populations using primers flanking the Cm site RT_Low->qPCR RT_High->qPCR Analysis Calculate RT Fold Change: (RT efficiency at low dNTP) / (RT efficiency at high dNTP) qPCR->Analysis Result Higher fold change indicates higher methylation stoichiometry Analysis->Result Final_Report Semi-Quantitative Estimate of Cm

Caption: Workflow for the RTL-P semi-quantitative validation method.

Protocol: RTL-P

This protocol is based on established methods for detecting Nm-induced RT stops.[12][13]

1. Materials:

  • Total RNA sample.

  • Reverse Transcriptase and associated buffers.

  • High-concentration dNTP mix (e.g., 10 mM each).

  • qPCR Master Mix.

  • Primers flanking the target site.

  • Nuclease-free water.

2. Reverse Transcription (RT):

  • For each RNA sample, prepare two separate RT reactions.

  • Reaction 1 (Low dNTPs): Set up the RT reaction according to the manufacturer's protocol, but adjust the final dNTP concentration to be limiting (e.g., 2 µM of each dNTP).[9][12]

  • Reaction 2 (High dNTPs): Set up an identical RT reaction, but use a standard, high concentration of dNTPs (e.g., 200-500 µM of each dNTP).

  • Incubate both reactions as per the reverse transcriptase protocol (e.g., 45°C for 1 hour), followed by heat inactivation (e.g., 85°C for 2 minutes).[9]

3. Quantitative PCR (qPCR):

  • Dilute the cDNA from both the "Low dNTP" and "High dNTP" reactions (e.g., 100-fold) to bring it within the linear range of the qPCR assay.[9]

  • Perform qPCR on both cDNA populations using a primer set that amplifies a region spanning the putative this compound site.

4. Data Analysis:

  • Determine the Ct values for both conditions.

  • Calculate the RT efficiency for each condition. This can be expressed relative to a control gene or as a ratio of amplified product.

  • Calculate the "RT Fold Change" = (RT efficiency with low dNTPs) / (RT efficiency with high dNTPs).[9]

  • A significant increase in the Ct value (lower efficiency) in the low dNTP condition compared to the high dNTP condition indicates the presence of an RT-blocking modification, such as 2'-O-methylation. The magnitude of this change provides a semi-quantitative measure of the modification level.[12]

Summary and Concluding Remarks

The validation of this compound incorporation is a multi-step process that begins with high-throughput screening to identify potential sites and concludes with site-specific assays for confirmation and precise quantification. The choice of method depends on the specific research question, available instrumentation, and required level of quantification. For absolute quantification at a specific locus, Nm-VAQ is a robust and accurate method.[9] For a more rapid, semi-quantitative assessment, the classic RTL-P method remains a valuable tool.[12] Combining these orthogonal approaches provides a high degree of confidence in the identification and characterization of this compound within RNA molecules.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Intracellular Conversion of 2'-O-Methylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the intracellular conversion of 2'-O-Methylcytidine to its active triphosphate form.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a nucleoside analog that, in its triphosphate form, acts as an inhibitor of viral RNA-dependent RNA polymerases, such as the NS5B polymerase of the Hepatitis C Virus (HCV)[1]. To exert its antiviral activity, it must be converted intracellularly to its active 5'-triphosphate metabolite.

Q2: Why is the intracellular conversion of this compound sometimes inefficient?

The conversion of this compound to its monophosphate form is the first and often rate-limiting step in its intracellular activation. This initial phosphorylation is catalyzed by cellular nucleoside kinases, primarily deoxycytidine kinase (dCK) and to a lesser extent, uridine-cytidine kinases (UCKs). While studies have shown that this compound can be a good substrate for dCK, even better than the natural substrate deoxycytidine, several factors can lead to poor conversion rates in experimental systems[2].

Q3: Which cellular enzymes are responsible for the phosphorylation of this compound?

The primary enzyme responsible for the initial phosphorylation of this compound is deoxycytidine kinase (dCK) . Uridine-cytidine kinase 1 (UCK1) and UCK2 may also contribute to its phosphorylation.

Q4: What factors can influence the activity of deoxycytidine kinase (dCK)?

Several factors can regulate dCK activity, including:

  • Cell cycle position: dCK activity is highest during the S phase of the cell cycle.

  • Post-translational modifications: Phosphorylation of dCK at serine 74 by the ATM kinase in response to DNA damage can activate the enzyme[3].

  • Feedback inhibition: The end product of the pathway, dCTP, can act as a feedback inhibitor of dCK.

  • Substrate and phosphate donor availability: The intracellular concentrations of this compound and the phosphate donor (primarily ATP or UTP) will influence the rate of phosphorylation.

  • Gene expression levels: Epigenetic silencing or downregulation of the DCK gene can lead to reduced enzyme levels and consequently, lower conversion rates.

Troubleshooting Guide: Low Intracellular this compound-Triphosphate Levels

This guide provides a systematic approach to troubleshooting experiments where low yields of this compound-triphosphate are observed.

Problem: Low or undetectable levels of this compound-triphosphate.

Workflow for Troubleshooting

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions A Low/undetectable 2'-O-Me-CTP levels B Step 1: Verify Cellular Uptake A->B C Step 2: Assess Kinase Activity B->C Uptake confirmed F Optimize incubation time/ concentration B->F Poor uptake D Step 3: Quantify Kinase Expression C->D Low activity E Step 4: Consider Alternative Strategies C->E G Use cell line with high dCK activity C->G Sufficient activity H Co-administer with kinase activators D->H Normal expression I Transfect with dCK expression vector D->I Low expression J Synthesize and test prodrug formulations E->J

Caption: A logical workflow for troubleshooting poor intracellular conversion of this compound.

Detailed Troubleshooting Steps and Solutions

Potential Cause Troubleshooting Question Recommended Action
1. Inefficient Cellular Uptake Is this compound efficiently transported into the cells?Perform uptake studies using radiolabeled this compound or LC-MS/MS to quantify intracellular and extracellular concentrations over time. Optimize incubation time and concentration.
2. Low Kinase Activity Is the activity of dCK (or other relevant kinases) sufficient in your cell line?Measure the in vitro kinase activity of dCK in cell lysates using this compound as a substrate. Compare the activity to a positive control cell line known to have high dCK activity.
3. Low Kinase Expression Are the expression levels of dCK adequate?Quantify dCK mRNA levels by RT-qPCR and protein levels by Western blot. Low expression may be due to the specific cell type or epigenetic silencing.
4. Rapid Catabolism Is this compound being rapidly degraded or modified by other enzymes?Analyze cell lysates for potential metabolites of this compound other than the phosphorylated forms using LC-MS/MS.
5. Feedback Inhibition Are high intracellular levels of dCTP inhibiting dCK activity?Measure the intracellular dCTP pool. If levels are high, consider experimental conditions that might lower the dCTP pool, although this can be challenging without affecting cell health.
6. Experimental Artifacts Is the method for quantifying this compound-triphosphate accurate and sensitive?Validate your extraction and quantification method. Use appropriate internal standards and ensure complete cell lysis and efficient extraction of triphosphates.

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound-Triphosphate by LC-MS/MS

This protocol is adapted from established methods for quantifying intracellular nucleoside triphosphates[3][4][5][6][7].

A. Cell Lysis and Nucleotide Extraction

  • Culture cells to the desired density and treat with this compound.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • For adherent cells, add 1 mL of ice-cold 70% methanol per 10 cm dish. For suspension cells, pellet the cells and resuspend in 1 mL of ice-cold 70% methanol.

  • Scrape the adherent cells and transfer the cell suspension to a microcentrifuge tube.

  • Incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

  • Resuspend the dried pellet in 100 µL of LC-MS grade water for analysis.

B. LC-MS/MS Analysis

  • Column: A porous graphitic carbon column or a C18 column with an ion-pairing reagent is recommended.

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 9.5 with ammonium hydroxide.

  • Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.

  • Gradient: A gradient from 0% to 50% B over 10 minutes is a good starting point.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative ion mode. Monitor the specific parent-to-daughter ion transitions for this compound-triphosphate.

Workflow for Intracellular NTP Quantification

NTP_Quantification_Workflow A Cell Culture and Treatment B Cell Harvesting and Washing A->B C Lysis and Nucleotide Extraction (70% Methanol) B->C D Protein Precipitation (-20°C) C->D E Centrifugation D->E F Supernatant Collection and Drying E->F G Resuspension in LC-MS Grade Water F->G H LC-MS/MS Analysis G->H

Caption: A streamlined workflow for the extraction and quantification of intracellular nucleoside triphosphates.

Protocol 2: In Vitro Deoxycytidine Kinase (dCK) Activity Assay

This protocol is based on a common spectrophotometric coupled-enzyme assay[8].

A. Reagents

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT.

  • Coupling Enzymes: Pyruvate kinase and lactate dehydrogenase.

  • Substrates: this compound, ATP, phosphoenolpyruvate, NADH.

  • Cell Lysate: Prepare a cytosolic extract from the cells of interest.

B. Assay Procedure

  • Prepare a reaction mixture containing the reaction buffer, coupling enzymes, phosphoenolpyruvate, and NADH.

  • Add the cell lysate containing dCK to the reaction mixture.

  • Initiate the reaction by adding this compound and ATP.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of the reaction, which is proportional to the dCK activity.

Signaling Pathway for dCK Activation

dCK_Activation_Pathway cluster_0 DNA Damage Response cluster_1 dCK Regulation cluster_2 Downstream Effect A DNA Damage B ATM Kinase A->B activates C dCK (inactive) B->C phosphorylates (Ser74) D dCK-pS74 (active) C->D activation E Increased Phosphorylation of This compound D->E

Caption: Simplified signaling pathway showing the activation of dCK in response to DNA damage.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of this compound with Nucleoside Kinases

Enzyme Substrate Km (µM) kcat (s-1) kcat/Km (M-1s-1)
dCK This compound5.20.81.5 x 105
Deoxycytidine2.10.52.4 x 105
UCK1 This compound1500.16.7 x 102
Uridine251.24.8 x 104

Note: These are hypothetical values for illustrative purposes. Actual values should be determined experimentally.

Alternative Strategies to Enhance Intracellular Conversion

If troubleshooting efforts do not sufficiently improve the intracellular concentration of the active triphosphate, consider these alternative approaches:

  • Prodrug Formulations: Design and synthesize prodrugs of this compound monophosphate. These molecules are modified to be more lipophilic, allowing for better cell penetration. Once inside the cell, the masking groups are cleaved by intracellular enzymes, releasing the monophosphate and bypassing the initial, rate-limiting phosphorylation step.

  • Gene-Directed Enzyme Prodrug Therapy (GDEPT): In a research setting, cells can be engineered to overexpress dCK. This can be achieved by transient or stable transfection with a dCK expression vector. This approach can help determine if dCK is the limiting factor for the activation of this compound in a particular cell type.

References

challenges in the chemical synthesis of 2'-O-Methylcytidine phosphoramidites

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of 2'-O-Methylcytidine phosphoramidites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this critical oligonucleotide building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of this compound phosphoramidites?

A1: The synthesis of this compound phosphoramidites presents several challenges. Key issues include achieving selective 2'-O-methylation without concurrent 3'-O-methylation, managing the poor solubility of protected nucleoside intermediates, preventing side reactions during protection and deprotection steps, and ensuring high purity of the final phosphoramidite product.[1][2] Purification of intermediates and the final product can also be problematic.[2][3]

Q2: What are the critical impurities that can arise during the synthesis, and how do they impact subsequent oligonucleotide synthesis?

A2: Critical impurities can significantly impact the quality of the final oligonucleotide. These include:

  • Regioisomeric impurities: Such as 3'-O-methylcytidine phosphoramidite, which can be incorporated into the oligonucleotide chain and alter its structure and function.[4]

  • Unreacted starting materials and intermediates: These can lead to lower coupling efficiencies and the formation of truncated sequences.

  • Side-reaction products: For example, products from the deamination of cytidine or modifications to the protecting groups can lead to incorrect base incorporation.[]

  • H-phosphonate species: Formed from the hydrolysis of the phosphitylating agent, these are generally considered non-critical but can affect yield consistency.[4][6]

The presence of reactive impurities, even at low levels (e.g., 0.2%), can be amplified during oligonucleotide synthesis, leading to a significant percentage of impure final product.[7]

Q3: What protecting groups are recommended for the exocyclic amine of cytidine during 2'-O-methylation and phosphitylation?

A3: The choice of protecting group for the N4-amino group of cytidine is crucial to prevent side reactions. Commonly used protecting groups include:

  • Acetyl (Ac): Often used in UltraMild synthesis strategies.[8]

  • Benzoyl (Bz): A standard protecting group, though its removal requires harsher conditions.

  • Phenoxyacetyl (Pac): Used in UltraMild chemistry, offering milder deprotection conditions.[8]

The selection depends on the overall synthetic strategy and the desired deprotection conditions to avoid degradation of the final oligonucleotide.

Q4: How does the 2'-O-methyl group affect the stability and reactivity of the phosphoramidite?

A4: The 2'-O-methyl group enhances the stability of the resulting oligonucleotide against nucleases.[2][8] It also influences the conformation of the ribose sugar, which can affect the hybridization properties of the oligonucleotide. During synthesis, the steric hindrance of the 2'-O-methyl group is less than that of bulkier groups like TBDMS, which can lead to higher coupling efficiencies.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound phosphoramidites.

Problem Potential Cause(s) Recommended Solution(s) Relevant Data/Protocols
Low Yield of this compound 1. Incomplete methylation reaction. 2. Formation of 3'-O-methyl isomer. 3. Degradation of the nucleoside under basic conditions.1. Optimize reaction time, temperature, and stoichiometry of the methylating agent. 2. Use a protection strategy that favors 2'-O-alkylation. A common approach is the transient protection of the 3' and 5' hydroxyls with a bulky silyl group (e.g., TIPDS), followed by methylation of the 2'-hydroxyl. 3. Monitor the reaction closely by TLC or HPLC to avoid prolonged exposure to harsh basic conditions.[2]Table 1: Comparison of Methylation Conditions
Poor Solubility of Protected Intermediates The protected cytidine derivative, particularly with bulky protecting groups, may have low solubility in common organic solvents like DMF.[2]1. Screen for alternative solvents or solvent mixtures (e.g., THF, Dichloromethane). 2. Modify the protecting group strategy to enhance solubility.-
Low Coupling Efficiency during Oligonucleotide Synthesis 1. Impure this compound phosphoramidite. 2. Presence of moisture in the phosphoramidite or synthesis reagents. 3. Suboptimal activation of the phosphoramidite.1. Purify the phosphoramidite using column chromatography (e.g., silica gel) to remove impurities.[3] 2. Ensure rigorous drying of the phosphoramidite and use anhydrous solvents. 3. Optimize the concentration and type of activator (e.g., tetrazole, DCI).Table 2: Typical Coupling Efficiencies
Formation of Side Products during Phosphitylation 1. Reaction with residual water leading to H-phosphonate formation.[6] 2. Incomplete reaction.1. Use anhydrous conditions and freshly distilled solvents. 2. Ensure the use of a slight excess of the phosphitylating agent and monitor the reaction to completion by TLC or 31P NMR.Protocol 2: Phosphitylation of N-protected-5'-O-DMT-2'-O-Methylcytidine
Transamidation during Capping The use of acetic anhydride in the capping step can lead to the exchange of the N4-protecting group (e.g., iPr-Pac) with an acetyl group, which may be difficult to remove.[8]Use phenoxyacetic anhydride (Pac2O) in the capping solution instead of acetic anhydride when using labile N-protecting groups.[8]-
Formation of (n-1) Impurities in Oligonucleotide Synthesis Incomplete detritylation of the 5'-OH group in the preceding cycle.[]Optimize the detritylation time and ensure complete removal of the trityl group by monitoring the color of the trityl cation.[]-

Data Presentation

Table 1: Comparison of Methylation Conditions for Cytidine Derivatives

Methylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield of 2'-O-Methyl Product (%)Reference
Methyl Iodide (CH3I)Sodium Hydride (NaH)DMF0 to RT4 - 840-60[1]
Dimethyl Sulfate ((CH3)2SO4)Potassium Carbonate (K2CO3)DMFRT12 - 1655-70[2]

Table 2: Typical Coupling Efficiencies of 2'-O-Methyl Phosphoramidites

PhosphoramiditeActivatorCoupling Time (min)Coupling Efficiency (%)Reference
2'-O-Me-C(Ac)-CEP5-(Ethylthio)-1H-tetrazole2.5>99[6]
2'-O-Me-C(Bz)-CEP1H-Tetrazole5~98General Knowledge

Experimental Protocols

Protocol 1: Synthesis of N4-Acetyl-5'-O-DMT-2'-O-Methylcytidine

This protocol outlines a general procedure for the synthesis of the protected nucleoside intermediate.

  • Protection of 3',5'-Hydroxyls: Start with N4-acetylcytidine. React with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl) in pyridine to protect the 3' and 5' hydroxyl groups.

  • 2'-O-Methylation: The resulting 3',5'-O-TIPDS-protected nucleoside is then methylated at the 2'-hydroxyl position using a methylating agent like methyl iodide in the presence of a base such as sodium hydride in an anhydrous solvent like DMF.

  • Deprotection of 3',5'-Hydroxyls: The TIPDS protecting group is removed using a fluoride source, such as triethylamine trihydrofluoride (TREAT-HF).

  • 5'-O-DMT Protection: The primary 5'-hydroxyl group is selectively protected by reacting the diol with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine.

  • Purification: The desired N4-acetyl-5'-O-DMT-2'-O-Methylcytidine is purified by silica gel column chromatography.

Protocol 2: Phosphitylation of N-protected-5'-O-DMT-2'-O-Methylcytidine

This protocol describes the final step to generate the phosphoramidite.

  • Reaction Setup: The purified N4-acetyl-5'-O-DMT-2'-O-Methylcytidine is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • Addition of Reagents: N,N-Diisopropylethylamine (DIPEA) is added, followed by the slow addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or 31P NMR until completion.

  • Work-up and Purification: The reaction mixture is quenched and washed. The crude product is purified by precipitation or silica gel chromatography to yield the final this compound phosphoramidite.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound Phosphoramidite start N-Acetylcytidine p1 3',5'-O-TIPDS Protection start->p1 TIPDSCl, Pyridine p2 2'-O-Methylation p1->p2 CH3I, NaH p3 TIPDS Deprotection p2->p3 TREAT-HF p4 5'-O-DMT Protection p3->p4 DMT-Cl, Pyridine p5 Phosphitylation p4->p5 CEP-Cl, DIPEA end This compound Phosphoramidite p5->end

Caption: Synthetic workflow for this compound phosphoramidite.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Coupling Efficiency start Low Coupling Efficiency Detected q1 Check Phosphoramidite Purity? start->q1 s1 Repurify Phosphoramidite (Column Chromatography) q1->s1 Yes (Impure) q2 Check for Moisture? q1->q2 No (Pure) end Improved Coupling Efficiency s1->end s2 Use Anhydrous Reagents and Solvents q2->s2 Yes (Moisture) q3 Activator Issue? q2->q3 No (Dry) s2->end s3 Optimize Activator Concentration/Type q3->s3 Yes s3->end

Caption: Logic diagram for troubleshooting low coupling efficiency.

References

stability issues of 2'-O-Methylcytidine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2'-O-Methylcytidine in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions under standard experimental conditions?

A1: this compound is known to be highly stable in aqueous solutions at neutral pH and ambient temperature. The 2'-O-methyl group on the ribose sugar sterically and electronically protects the adjacent phosphodiester bond from hydrolysis, making it significantly more resistant to degradation compared to unmodified cytidine.[1][2][3] Under typical experimental conditions for oligonucleotide synthesis, cell culture, or enzymatic assays, degradation of the this compound monomer is generally not a concern.

Q2: What are the potential degradation pathways for this compound?

A2: While highly stable, under harsh conditions such as strong acid or base and elevated temperatures, this compound can be forced to degrade. The two primary potential degradation pathways are:

  • Hydrolysis of the N-glycosidic bond: This is a common degradation route for nucleosides under acidic conditions, which would result in the cleavage of the bond between the cytosine base and the ribose sugar, yielding cytosine and 2-O-methylribose.

  • Deamination: At elevated temperatures and certain pH values, the amine group on the cytosine base can be hydrolyzed to a carbonyl group, converting this compound to 2'-O-Methyluridine.

Q3: How should I store aqueous solutions of this compound?

A3: For optimal stability, aqueous solutions of this compound should be prepared in a buffer at or near neutral pH (pH 6.5-7.5). Solutions should be stored at -20°C or -80°C for long-term storage. For short-term use, storage at 4°C is acceptable. Avoid repeated freeze-thaw cycles.

Q4: I am seeing an unexpected peak in my HPLC analysis. Could it be a degradant of this compound?

A4: While unlikely under normal conditions, if you suspect degradation, an unexpected peak could correspond to a degradant. Potential degradants to consider are cytosine and 2'-O-Methyluridine. To confirm, you can perform a forced degradation study on a sample of this compound to generate these potential degradants as standards. See the troubleshooting guide below for more details.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram 1. Contamination of the sample or solvent. 2. Degradation due to harsh experimental conditions (e.g., strong acid/base, high heat).1. Analyze a fresh, carefully prepared sample and a solvent blank. 2. If harsh conditions are necessary, minimize the exposure time. Consider running a forced degradation study to identify potential degradant peaks.
Loss of material over time in stored solutions 1. Adsorption to container surfaces. 2. Slow degradation due to improper storage (e.g., non-neutral pH, room temperature).1. Use low-adsorption microcentrifuge tubes. 2. Ensure solutions are buffered to a neutral pH and stored at -20°C or below.
Inconsistent experimental results Instability of this compound in a specific reaction buffer.Test the stability of this compound in your reaction buffer over the time course of your experiment. Analyze samples by HPLC at different time points to check for any degradation.

Quantitative Data on Stability

The inherent stability of this compound means that quantitative data on its degradation is scarce in the literature. The following table presents hypothetical data from a forced degradation study to illustrate the expected high stability of the molecule under stressed conditions.

Condition Temperature (°C) Time (hours) Degradation (%) Primary Degradant
0.1 M HCl6024~5%Cytosine
0.1 M NaOH6024<2%2'-O-Methyluridine
Neutral Buffer (pH 7.0)6072Not Detected-
3% H₂O₂2524Not Detected-

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffered saline (PBS) or another neutral buffer

  • HPLC-grade water and acetonitrile

  • Formic acid or other suitable mobile phase modifier

  • HPLC system with a UV detector and a C18 column

2. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.5 mg/mL this compound in 0.1 M HCl.

    • Incubate at 60°C.

    • Take samples at 0, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.5 mg/mL this compound in 0.1 M NaOH.

    • Incubate at 60°C.

    • Take samples at 0, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep at room temperature.

    • Take samples at 0, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Dilute the stock solution with a neutral buffer (e.g., PBS pH 7.4).

    • Incubate at 60°C.

    • Take samples at 0, 24, 48, and 72 hours.

  • HPLC Analysis:

    • Analyze all samples by reverse-phase HPLC.

    • A suitable starting method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: 5-95% B over 20 minutes

      • Flow Rate: 1 mL/min

      • Detection: UV at 271 nm

    • Monitor for the appearance of new peaks and the decrease in the area of the main this compound peak.

Visualizations

2_O_Me_Cytidine This compound Cytosine Cytosine 2_O_Me_Cytidine->Cytosine  Acid Hydrolysis (N-glycosidic bond cleavage) 2_O_Me_Ribose 2-O-Methylribose 2_O_Me_Cytidine->2_O_Me_Ribose 2_O_Me_Uridine 2'-O-Methyluridine 2_O_Me_Cytidine->2_O_Me_Uridine  Deamination  

Caption: Potential degradation pathways of this compound under forced conditions.

cluster_investigation Troubleshooting Workflow Start Unexpected Result in Experiment Check_Purity Verify Purity of Starting Material (e.g., by HPLC) Start->Check_Purity Purity_OK Purity is High? Check_Purity->Purity_OK New_Batch Obtain a New, High-Purity Batch Purity_OK->New_Batch No Check_Conditions Review Experimental Conditions (pH, Temp, Time) Purity_OK->Check_Conditions Yes New_Batch->Start Harsh_Conditions Are Conditions Harsh? Check_Conditions->Harsh_Conditions Optimize_Conditions Optimize for Milder Conditions Harsh_Conditions->Optimize_Conditions Yes Forced_Degradation Perform Forced Degradation Study Harsh_Conditions->Forced_Degradation No Optimize_Conditions->Start Identify_Degradants Identify Potential Degradant Peaks Forced_Degradation->Identify_Degradants Compare_Spectra Compare Experimental and Degradation Chromatograms Identify_Degradants->Compare_Spectra Conclusion Determine if Degradation is Occurring Compare_Spectra->Conclusion

Caption: Workflow for investigating suspected stability issues of this compound.

References

Navigating the Antagonism Between Ribavirin and 2'-C-Methylcytidine: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating antiviral therapies, particularly for Hepatitis C Virus (HCV) and Hepatitis E Virus (HEV), understanding the complex interactions between different therapeutic agents is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the observed antagonistic effects when combining Ribavirin with the investigational nucleoside analogue, 2'-C-Methylcytidine (2CMC).

Frequently Asked Questions (FAQs)

Q1: We are observing a significant reduction in the antiviral efficacy of 2'-C-Methylcytidine when co-administered with Ribavirin in our in vitro HCV replicon system. Is this an expected outcome?

A1: Yes, this is a documented antagonistic interaction. Multiple studies have demonstrated that Ribavirin antagonizes the in vitro anti-HCV and anti-HEV activity of 2'-C-Methylcytidine.[1][2][3][4][5][6] This effect is observed across a broad range of concentrations for both compounds.

Q2: What is the underlying molecular mechanism responsible for this antagonism?

A2: The primary proposed mechanism is the inhibition of the intracellular phosphorylation of 2'-C-Methylcytidine by Ribavirin.[1] 2'-C-Methylcytidine, a pyrimidine nucleoside analogue, requires intracellular phosphorylation to its active 5'-triphosphate metabolite to inhibit the viral RNA-dependent RNA polymerase.[1] Ribavirin is thought to interfere with the host cell kinases responsible for this activation process. An earlier study on the antagonism between Ribavirin and the anti-HIV pyrimidine nucleoside analogue AZT showed that Ribavirin inhibited the intracellular phosphorylation of AZT.[1] Another proposed mechanism is that Ribavirin increases the intracellular pool of cytidine triphosphate (CTP), which then competes with the active 2'-C-Methylcytidine triphosphate for the viral polymerase active site.[7]

Q3: Does this antagonistic effect occur with all nucleoside analogues when combined with Ribavirin?

A3: No, the antagonism appears to be specific to pyrimidine nucleoside analogues like 2'-C-Methylcytidine.[1] In contrast, studies have shown that the combination of Ribavirin with purine nucleoside analogues, such as 2'-C-methyladenosine, results in an additive antiviral effect against HCV.[1][5] Similarly, combining Ribavirin with other classes of antiviral agents, like HCV protease inhibitors (e.g., VX-950), also leads to additive effects.[1][5]

Q4: Are there any scenarios where a combination of Ribavirin and a 2'-C-Methylcytidine analogue might be beneficial?

A4: While direct combination shows antagonism, one study investigating a triple combination of interferon-alpha2b (IFN-α2b), Ribavirin, and either 2'-C-MeC or a related analogue (2'-F-C-MeC) reported synergistic antiviral effects against an HCV replicon system.[8] This suggests that the interplay of multiple antiviral mechanisms might overcome the direct antagonism observed between Ribavirin and 2'-C-Methylcytidine alone.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced antiviral activity of 2'-C-Methylcytidine in the presence of Ribavirin. Antagonistic drug-drug interaction.1. Confirm the finding by performing a dose-response matrix experiment to systematically evaluate the interaction. 2. Consider replacing Ribavirin with a purine nucleoside analogue or an antiviral with a different mechanism of action. 3. If the experimental design requires the presence of both agents, be aware of the antagonistic effect and interpret the data accordingly.
Inconsistent results in combination studies. Variability in cell culture conditions, drug concentrations, or assay methods.1. Standardize cell seeding density and culture conditions. 2. Prepare fresh drug dilutions for each experiment. 3. Use a validated method for quantifying viral replication, such as real-time RT-PCR. 4. Perform multiple independent experiments to ensure reproducibility.[1]
Unexpected cytotoxicity in combination experiments. Although the combination of Ribavirin and 2'-C-Methylcytidine has not been reported to be cytotoxic, it is crucial to rule out this possibility.[1]1. Perform a cytotoxicity assay (e.g., MTS assay) in parallel with the antiviral assay. 2. Ensure that the observed reduction in viral replication is not due to a decrease in cell viability.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies on the antiviral activity of Ribavirin and 2'-C-Methylcytidine.

Table 1: In Vitro Antiviral Activity against HCV Replicon

Compound Cell Line EC50 (µM) Reference
RibavirinHuH687 ± 22[1]
2'-C-MethylcytidineHuH60.27 ± 0.04[1]

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Table 2: Interaction Analysis of Drug Combinations against HCV Replicon

Drug Combination Interaction Type Reference
Ribavirin + 2'-C-MethylcytidineAntagonistic[1]
Ribavirin + 2'-C-MethyladenosineAdditive[1]
Ribavirin + VX-950 (Protease Inhibitor)Additive[1]
IFN-α2b + Ribavirin + 2'-C-MeCSynergistic[8]

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity and Drug Combination Assay in HCV Replicon Cells

This protocol outlines a method to assess the antiviral activity of individual compounds and their combinations in a human hepatoma cell line containing an HCV subgenomic replicon.

Materials:

  • HuH6 cells containing a genotype 1b subgenomic HCV replicon

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well cell culture plates

  • Ribavirin

  • 2'-C-Methylcytidine

  • RNA extraction kit

  • Reagents for real-time RT-PCR

  • MTS cytotoxicity assay kit

Methodology:

  • Cell Seeding: Seed HuH6 replicon cells in 96-well plates at a density of 1.5 x 104 cells per well and incubate for 24 hours.[1]

  • Drug Treatment: Prepare serial dilutions of Ribavirin and 2'-C-Methylcytidine, both individually and in combination, in culture medium. Remove the existing medium from the cells and add the drug-containing medium.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • RNA Extraction: After incubation, lyse the cells and extract total cellular RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Quantification of HCV RNA: Perform a one-step real-time RT-PCR to quantify the level of HCV replicon RNA. Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

  • Cytotoxicity Assessment: In a parallel plate, assess cell viability using an MTS assay according to the manufacturer's protocol.

  • Data Analysis: Calculate the EC50 values for each compound alone. For combination studies, analyze the data using a method such as the one described by Prichard and Shipman to determine if the interaction is synergistic, additive, or antagonistic.[1]

Visualizations

Diagram 1: Proposed Mechanism of Antagonism

antagonism_mechanism cluster_cell Hepatocyte cluster_phosphorylation Intracellular Phosphorylation cluster_polymerase HCV Replication Complex RBV_ext Ribavirin RBV_in Ribavirin RBV_ext->RBV_in CMC_ext 2'-C-Methylcytidine CMC_in 2'-C-Methylcytidine CMC_ext->CMC_in RBV_MP Ribavirin-MP RBV_in->RBV_MP Phosphorylation RBV_TP Ribavirin-TP RBV_MP->RBV_TP Phosphorylation Kinases Host Kinases RBV_TP->Kinases Inhibits? CMC_MP 2'-C-Me-CMP CMC_in->CMC_MP Phosphorylation CMC_TP 2'-C-Me-CTP (Active) CMC_MP->CMC_TP Phosphorylation Polymerase HCV RdRp CMC_TP->Polymerase Inhibits Viral_RNA Viral RNA Synthesis Polymerase->Viral_RNA

Caption: Proposed mechanism of Ribavirin antagonism.

Diagram 2: Experimental Workflow for Drug Interaction Analysis

experimental_workflow start Start seed_cells Seed HCV Replicon Cells in 96-well plates start->seed_cells drug_prep Prepare Drug Dilutions (Single agents and combinations) seed_cells->drug_prep treatment Treat Cells with Drugs drug_prep->treatment incubation Incubate for 72 hours treatment->incubation harvest Harvest Cells incubation->harvest split harvest->split rna_extraction RNA Extraction split->rna_extraction cytotoxicity Cytotoxicity Assay (MTS) split->cytotoxicity rt_pcr Real-time RT-PCR for HCV RNA rna_extraction->rt_pcr data_analysis Data Analysis (EC50, Combination Index) rt_pcr->data_analysis cytotoxicity->data_analysis end End data_analysis->end

Caption: Workflow for in vitro drug interaction studies.

References

Technical Support Center: Quantifying 2'-O-Methylcytidine in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 2'-O-Methylcytidine in complex biological matrices such as plasma, urine, and tissue homogenates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis, using a question-and-answer format.

Sample Preparation

Question: I am observing low recovery of this compound from my plasma samples after solid-phase extraction (SPE). What could be the cause?

Answer: Low recovery during SPE can stem from several factors:

  • Improper Sorbent Selection: Ensure the SPE sorbent chemistry is appropriate for the polarity of this compound. A mixed-mode or hydrophilic interaction liquid chromatography (HILIC) type sorbent may be more effective than a standard C18 reversed-phase sorbent.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Try increasing the percentage of the organic solvent or using a more polar organic solvent in your elution buffer.

  • Sample pH: The pH of the sample and loading buffers can affect the retention of this compound on the SPE cartridge. Optimize the pH to ensure proper interaction.

  • Flow Rate: A high flow rate during sample loading, washing, or elution can lead to incomplete binding or elution. Ensure the flow rate is within the manufacturer's recommended range.

Question: My results show high variability between replicate injections of the same urine sample. What are the likely sources of this variability?

Answer: High variability can be introduced at multiple stages:

  • Inconsistent Sample Preparation: Ensure precise and consistent handling during each step of the extraction and cleanup process. Use of an automated liquid handler can improve reproducibility.

  • Matrix Effects: Biological matrices like urine are complex and can cause ion suppression or enhancement in the mass spectrometer.[1] The use of a stable isotope-labeled internal standard (SILIS) for this compound is highly recommended to correct for these effects.[1][2][3][4] Diluting the sample can also mitigate matrix effects, though this may impact sensitivity.[1]

  • Analyte Stability: this compound may be subject to degradation. Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -80°C) to minimize degradation.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

Question: I am seeing poor peak shape (tailing or fronting) for this compound. How can I improve it?

Answer: Poor peak shape is often a chromatographic issue:

  • Column Choice: Ensure you are using a suitable column. For polar compounds like nucleosides, a HILIC or a polar-embedded reversed-phase column can provide better peak shape than a standard C18 column.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Experiment with small adjustments to the mobile phase pH.

  • Injection Solvent: The solvent used to dissolve the final extract for injection should be compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion.[6]

  • Column Contamination: Contaminants from the biological matrix can build up on the column, leading to poor peak shape. Use a guard column and implement a robust column washing procedure.[7]

Question: The sensitivity for this compound is low, and the signal-to-noise ratio is poor. What steps can I take to improve it?

Answer: To enhance sensitivity:

  • Optimize Mass Spectrometry Parameters: Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., collision energy, declustering potential) for this compound and its internal standard.[8][9]

  • Sample Clean-up: Improve the sample preparation procedure to remove interfering matrix components that can cause ion suppression.[10]

  • Chromatographic Separation: Ensure that this compound is chromatographically resolved from co-eluting matrix components that may be suppressing its ionization.

  • Check for Leaks: A leak in the LC system can lead to a low and fluctuating signal.[8]

Data Analysis and Quantification

Question: How do I choose an appropriate internal standard for quantifying this compound?

Answer: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., [¹³C₅]this compound or [D₃]this compound).[2][4] A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively correcting for variations in these steps.[1] If a SIL internal standard is unavailable, a structural analog with similar properties can be used, but it may not compensate for all sources of variability as effectively.[4]

Question: My calibration curve is non-linear. What could be the issue?

Answer: Non-linearity in the calibration curve can be caused by:

  • Detector Saturation: If the concentration of the standards is too high, the mass spectrometer detector can become saturated. Extend the calibration range to lower concentrations.

  • Matrix Effects: In complex matrices, matrix effects may not be consistent across the entire concentration range, leading to a non-linear response.

  • Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards can lead to a non-linear curve.

Frequently Asked Questions (FAQs)

What is this compound? this compound is a modified nucleoside, a derivative of cytidine.[11] It is a naturally occurring modification in various RNA molecules and is also investigated as a potential therapeutic agent, for instance, as an inhibitor of the hepatitis C virus (HCV) replication.[5][11][12]

What is the most common analytical technique for quantifying this compound? Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and selective quantification of this compound in biological samples.[2][13]

Why is sample preparation so critical for the analysis of this compound? Biological matrices are complex and contain numerous components like proteins, salts, and other small molecules that can interfere with the analysis.[10] A robust sample preparation procedure is essential to:

  • Remove interfering substances that can cause matrix effects (ion suppression or enhancement).[1]

  • Concentrate the analyte to improve detection sensitivity.

  • Ensure the stability of the analyte during processing.[10]

What are the key sources of error in quantifying modified nucleosides like this compound? Research has identified three main classes of errors in the quantification of modified nucleosides[13][14][15][16]:

  • Class 1: Chemical Instability: Some modified nucleosides can be unstable under certain pH or temperature conditions.

  • Class 2: Enzymatic Hydrolysis: Incomplete or biased enzymatic digestion of RNA to nucleosides can lead to inaccurate quantification.

  • Class 3: Chromatography and Mass Spectrometry: Issues such as co-elution with interfering compounds, matrix effects, and improper instrument settings can all contribute to errors.

Quantitative Data Summary

The following table summarizes typical concentration ranges of this compound found in human biological fluids from a study on breast cancer patients.

Biological MatrixPatient GroupMean Concentration (nM) ± SD
UrineHealthy Controls2.5 ± 1.1
UrineEarly-Stage Breast Cancer1.8 ± 0.8
UrineLocally Advanced Breast Cancer2.9 ± 1.5

Data adapted from a study on methylated nucleosides in urine from breast cancer patients.[17] Note that concentrations can vary significantly based on the population, disease state, and analytical method used.

Experimental Protocols

A generalized protocol for the quantification of this compound in human urine using LC-MS/MS is provided below. This should be optimized for specific laboratory conditions and instrumentation.

1. Sample Preparation (Protein Precipitation and Dilution)

  • Thaw frozen urine samples on ice.

  • Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to pellet any precipitates.[17]

  • Transfer 10 µL of the supernatant to a new microcentrifuge tube.

  • Add 10 µL of an internal standard solution (e.g., [¹³C₅]this compound in water).

  • Add 180 µL of cold acetonitrile to precipitate proteins.[17]

  • Vortex for 10 seconds and incubate at -20°C for 1 hour.[17]

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C.

  • Transfer 180 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[17]

  • Reconstitute the dried sample in 90 µL of an appropriate solvent (e.g., 9:1 v/v acetonitrile:water) for LC-MS/MS analysis.[17]

2. LC-MS/MS Analysis

  • LC System: A UHPLC system.

  • Column: A HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate.[17]

  • Mobile Phase B: Acetonitrile with 0.2% formic acid and 2 mM ammonium formate.[17]

  • Gradient: A suitable gradient from high organic to high aqueous to retain and elute the polar analyte.

  • Flow Rate: 0.4 mL/min.[17]

  • Injection Volume: 5 µL.[17]

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard must be optimized.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Biological Sample (e.g., Urine, Plasma) centrifugation 2. Centrifugation sample_collection->centrifugation is_addition 3. Add Internal Standard centrifugation->is_addition protein_precipitation 4. Protein Precipitation (e.g., Acetonitrile) is_addition->protein_precipitation evaporation 5. Evaporation protein_precipitation->evaporation reconstitution 6. Reconstitution evaporation->reconstitution lc_ms_analysis 7. LC-MS/MS Analysis reconstitution->lc_ms_analysis Injection data_processing 8. Data Processing lc_ms_analysis->data_processing quantification 9. Quantification data_processing->quantification troubleshooting_logic Figure 2: Troubleshooting Logic for Poor LC-MS/MS Signal cluster_lc LC System Checks cluster_ms MS System Checks cluster_sample Sample & Method Checks start Poor Signal (Low Intensity / High Noise) check_leaks Check for Leaks start->check_leaks tune_ms Optimize MS Parameters (Voltages, Gases) start->tune_ms improve_cleanup Enhance Sample Cleanup (Reduce Matrix Effects) start->improve_cleanup check_column Evaluate Column Performance (Age, Contamination) check_leaks->check_column check_mobile_phase Verify Mobile Phase (Composition, pH) check_column->check_mobile_phase clean_source Clean Ion Source tune_ms->clean_source check_is Verify Internal Standard (Concentration, Stability) improve_cleanup->check_is

References

Validation & Comparative

Confirming Target Engagement of 2'-O-Methylcytidine-Based Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of antisense oligonucleotides (ASOs), including those with 2'-O-Methylcytidine modifications, has opened new avenues for targeting previously "undruggable" RNAs. A critical step in the development of these therapeutics is the unequivocal confirmation of target engagement—demonstrating that the ASO binds to its intended RNA target in a specific and measurable manner. This guide provides a comparative overview of key methodologies for confirming target engagement of this compound-based ASOs, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate assays for their needs.

I. Overview of Target Engagement Methodologies

Confirming target engagement for ASO therapeutics involves a multi-faceted approach that can be broadly categorized into three main areas:

  • Biophysical Assays: These methods directly measure the physical interaction between the ASO and its target RNA, providing quantitative data on binding affinity, kinetics, and thermodynamics. They are crucial for initial hit validation and lead optimization.

  • Cellular and Biochemical Assays: These techniques assess the downstream consequences of target engagement in a cellular context, such as the reduction of target RNA or protein levels. They provide evidence of functional activity within a biological system.

  • In Vivo Models: Animal models are essential for evaluating target engagement in a whole organism, providing insights into pharmacokinetics, pharmacodynamics, and potential off-target effects in relevant tissues.

The selection of an appropriate assay depends on the stage of drug development, the specific questions being addressed, and the available resources. A combination of orthogonal methods is often necessary to build a comprehensive and convincing case for on-target activity.[1]

II. Comparison of Target Engagement Assays

The following tables provide a comparative summary of the most common biophysical and cellular/biochemical assays used to confirm target engagement of this compound-based ASOs.

Table 1: Comparison of Biophysical Assays for Direct Binding Analysis
Method Principle Throughput Data Output Sample Requirements Advantages Limitations
Biolayer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor surface as molecules bind and dissociate.[2]Medium to HighReal-time binding kinetics (kon, koff), Affinity (KD)[2]Immobilized RNA, ASO in solutionLabel-free, real-time data, crude sample compatibility.[2]Requires immobilization of one binding partner, lower sensitivity than SPR.[2]
Isothermal Titration Calorimetry (ITC) Measures the heat change associated with a binding event to determine thermodynamic parameters.[3]LowBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)[3]Purified RNA and ASO in solutionLabel-free, solution-based, provides a complete thermodynamic profile.[4]Requires large amounts of pure sample, low throughput.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors changes in the chemical shifts of atoms in the RNA or ASO upon complex formation.[5]LowBinding site information, structural changes, affinity (KD)Isotopically labeled or unlabeled RNA/ASOProvides detailed structural information at the atomic level.[5]Requires specialized equipment and expertise, lower sensitivity, and is time-consuming.[5]
Table 2: Comparison of Cellular and Biochemical Assays for Functional Readouts
Method Principle Throughput Data Output Sample Requirements Advantages Limitations
Reverse Transcription Quantitative PCR (RT-qPCR) Measures the amount of a specific RNA transcript by reverse transcribing it to cDNA and then amplifying the cDNA with PCR.HighRelative or absolute quantification of target RNA knockdown.[6]Total RNA from treated cells or tissuesHighly sensitive and specific, well-established methodology.Indirect measure of target engagement, can be affected by RNA quality and primer efficiency.
Western Blotting Uses antibodies to detect and quantify a specific protein that has been separated by gel electrophoresis.[7]Low to MediumQuantification of target protein reduction.[8]Protein lysates from treated cells or tissuesDirect measure of protein knockdown, provides information on protein size.[9]Semi-quantitative, dependent on antibody quality, lower throughput.[10]
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding.[1]Medium to HighConfirmation of target engagement in a cellular environment.[11]Intact cells or cell lysatesLabel-free, performed in a native cellular context.[11]Primarily validated for protein targets; application to RNA is still emerging and less established.[1]

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

A. Biophysical Assays

Objective: To determine the binding kinetics and affinity of a this compound ASO to its target RNA.

Materials:

  • BLI instrument (e.g., Octet system)

  • Streptavidin (SA) biosensors

  • Biotinylated target RNA

  • This compound ASO

  • Assay buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA)

  • 96-well black microplate

Protocol:

  • Hydration: Hydrate the SA biosensors in assay buffer for at least 10 minutes in a 96-well plate.

  • Plate Setup:

    • Add assay buffer to baseline and dissociation wells.

    • Add biotinylated RNA to the loading wells (e.g., 100 nM).

    • Prepare a serial dilution of the ASO in assay buffer in the association wells (e.g., from 1 µM down to low nM).

  • Experiment Setup on Instrument Software:

    • Baseline: Equilibrate the biosensors in assay buffer (60-120 seconds).

    • Loading: Immobilize the biotinylated RNA onto the SA biosensors (120-300 seconds).

    • Baseline 2: Wash the biosensors in assay buffer to remove unbound RNA (60-120 seconds).

    • Association: Dip the biosensors into the wells containing the ASO dilutions to measure binding (300-600 seconds).

    • Dissociation: Move the biosensors to wells with only assay buffer to measure the dissociation of the ASO (600-1200 seconds).

  • Data Analysis:

    • Reference subtract the data using a sensor with no immobilized RNA.

    • Fit the association and dissociation curves to a 1:1 binding model to determine kon, koff, and KD.

Objective: To determine the thermodynamic profile of the interaction between a this compound ASO and its target RNA.

Materials:

  • Isothermal titration calorimeter

  • Purified and buffer-matched this compound ASO and target RNA

  • Degassed assay buffer (e.g., phosphate or HEPES buffer with a defined salt concentration)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze or buffer-exchange both the ASO and RNA into the same degassed assay buffer to minimize heat of dilution effects.[3]

    • Determine the accurate concentrations of the ASO and RNA solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the RNA solution into the sample cell (e.g., 5-10 µM).

    • Load the ASO solution into the injection syringe at a concentration 10-20 times that of the RNA (e.g., 50-200 µM).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to account for diffusion during equilibration, which is often discarded from the final analysis.

    • Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.[3]

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Plot the integrated heat per mole of injectant against the molar ratio of ASO to RNA.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.[3]

B. Cellular and Biochemical Assays

Objective: To quantify the reduction in target RNA levels in cells treated with a this compound ASO.

Materials:

  • Cell culture reagents

  • This compound ASO and control ASOs (e.g., scrambled sequence)

  • Transfection reagent (if required)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers/probes for the target gene and a housekeeping gene

  • qPCR instrument

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Treat the cells with different concentrations of the ASO and control ASOs. Include a vehicle-only control.[6]

    • Incubate for a predetermined time (e.g., 24-72 hours).

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA.[6]

  • cDNA Synthesis:

    • Reverse transcribe a fixed amount of RNA into cDNA using a reverse transcription kit.[6]

  • qPCR:

    • Set up qPCR reactions in triplicate for each sample, including primers/probes for the target gene and a validated housekeeping gene for normalization.[6]

    • Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values for each reaction.

    • Normalize the target gene Ct values to the housekeeping gene Ct values (ΔCt).

    • Calculate the change in expression relative to the control-treated samples (ΔΔCt method).[6]

Objective: To quantify the reduction in target protein levels following ASO treatment.

Materials:

  • Cell culture and treatment reagents (as above)

  • Lysis buffer with protease inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • After ASO treatment, wash cells with cold PBS and lyse them in lysis buffer.[7]

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.[7]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[7]

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[10]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe with the primary antibody for the loading control.

    • Quantify the band intensities and normalize the target protein signal to the loading control signal.

IV. Mandatory Visualizations

Signaling Pathway of ASO-mediated RNA Degradation

ASO_Mechanism cluster_nuc Nucleus cluster_cyto Cytoplasm ASO 2'-O-Me ASO TargetRNA Target mRNA ASO->TargetRNA Hybridization RNaseH RNase H1 TargetRNA->RNaseH Recruitment Translation Translation TargetRNA->Translation (if not degraded) Nucleus Nucleus Cytoplasm Cytoplasm Degradation RNA Degradation RNaseH->Degradation Cleavage Protein Protein Synthesis Reduced Degradation->Protein Prevents Translation Translation->Protein

Caption: ASO binds to target RNA, recruiting RNase H1 for degradation.

Experimental Workflow for Target Engagement Confirmation

TE_Workflow start Start: ASO Candidate biophysical Biophysical Assays (BLI, ITC, NMR) start->biophysical decision1 Binding Confirmed? biophysical->decision1 cellular Cellular Assays (RT-qPCR, Western Blot) decision2 Functional Activity? cellular->decision2 invivo In Vivo Models decision3 In Vivo Efficacy? invivo->decision3 decision1->cellular Yes stop Re-evaluate Candidate decision1->stop No decision2->invivo Yes decision2->stop No decision3->stop No proceed Proceed to Preclinical decision3->proceed Yes

Caption: Workflow for confirming ASO target engagement.

Logical Relationship for Assay Selection

Assay_Selection question1 What is the research question? q1_ans1 Direct Binding? question1->q1_ans1 q1_ans2 Cellular Activity? question1->q1_ans2 q1_ans3 In Vivo TE? question1->q1_ans3 biophysical Biophysical Assays (BLI, ITC, NMR) q1_ans1->biophysical cellular Cellular Assays (RT-qPCR, Western) q1_ans2->cellular invivo Animal Models q1_ans3->invivo

Caption: Decision tree for selecting a target engagement assay.

References

A Comparative Guide to the Off-Target Profiles of 2'-O-Methylcytidine and Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the off-target profile of a nucleoside analog is paramount for predicting potential toxicities and ensuring therapeutic specificity. This guide provides a comparative overview of the off-target effects of 2'-O-Methylcytidine and other widely used nucleoside analogs, namely Gemcitabine and Cytarabine. While direct, head-to-head kinase panel screening data for this compound is not extensively available in the public domain, this guide synthesizes existing knowledge on the off-target effects of these compounds and outlines the experimental methodologies used to determine them.

Executive Summary

Nucleoside analogs are a cornerstone of antiviral and anticancer therapies. Their mechanism of action relies on their incorporation into nascent DNA or RNA chains, leading to chain termination or dysfunction of nucleic acid processing enzymes. However, their structural similarity to endogenous nucleosides can lead to interactions with unintended cellular targets, primarily kinases and polymerases, resulting in off-target effects and associated toxicities.

This compound is a modified nucleoside that has been investigated for its antiviral properties, particularly against the hepatitis C virus (HCV). The 2'-O-methyl modification is known to increase the stability of nucleic acids and, in the context of siRNAs, has been shown to reduce off-target effects.[1] This suggests that this compound may possess a more favorable off-target profile compared to other nucleoside analogs.

Gemcitabine and Cytarabine are deoxycytidine analogs widely used in cancer chemotherapy. Their primary mechanism of action is the inhibition of DNA synthesis. However, their clinical use is often associated with significant off-target toxicities, such as myelosuppression and gastrointestinal issues, which are linked to their effects on rapidly dividing healthy cells.[2][3][4]

Comparative Off-Target Profile Data

Due to the limited availability of public, head-to-head comparative data from broad kinase panel screens for this compound against other nucleoside analogs, the following table presents a representative structure for summarizing such data. The values presented are illustrative and based on the type of results obtained from kinase inhibition assays. A higher IC50 or Ki value indicates weaker inhibition and thus a lower off-target effect.

Table 1: Illustrative Off-Target Kinase Inhibition Profiles

Kinase TargetThis compound (IC50, µM)Gemcitabine (IC50, µM)Cytarabine (IC50, µM)
On-Target (e.g., Viral Polymerase/dCK) Low (Potent)Low (Potent)Low (Potent)
Off-Target Kinases
ABL1> 1002550
AKT1> 100> 50> 50
CDK2> 1001530
CHK1> 100510
GSK3B> 100> 50> 50
MAPK1> 10040> 50
MEK1> 100> 50> 50
PIM1> 1001020
SRC> 10035> 50
... (additional kinases).........

Note: The data in this table is for illustrative purposes to demonstrate how comparative off-target data would be presented. Actual values would need to be determined through experimental kinase screening panels.

Experimental Methodologies

The determination of off-target profiles is a critical step in drug development. Several key experimental approaches are employed:

In Vitro Kinase Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay , which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Protocol for a Typical In Vitro Kinase Assay:

  • Reagent Preparation:

    • Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and a reducing agent (e.g., DTT).

    • Dilute the kinase to the desired concentration in the reaction buffer.

    • Prepare a solution of the substrate and ATP in the reaction buffer.

    • Prepare serial dilutions of the test compounds (e.g., this compound, Gemcitabine, Cytarabine) in DMSO, followed by dilution in the reaction buffer.

  • Kinase Reaction:

    • Add the kinase solution to the wells of a microplate.

    • Add the test compound solutions to the wells.

    • Initiate the reaction by adding the substrate/ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP (in the case of ADP-Glo™).

    • Add a detection reagent that converts the generated ADP to ATP, which then drives a luciferase reaction.

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Off-Target Profiling

Cell-based assays provide insights into the off-target effects of a compound in a more physiologically relevant context.

Chemoproteomics (Kinobeads): This method uses affinity chromatography to identify the protein targets of a drug in a cell lysate.

Protocol for Chemoproteomics-Based Off-Target Profiling:

  • Cell Culture and Lysis:

    • Culture the desired cell line to a sufficient density.

    • Harvest the cells and lyse them to prepare a total cell lysate.

  • Competitive Binding:

    • Incubate the cell lysate with various concentrations of the test compound.

    • Add "kinobeads," which are beads coated with a mixture of non-selective kinase inhibitors, to the lysate.

    • The test compound will compete with the kinobeads for binding to kinases in the lysate.

  • Enrichment and Digestion:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound kinases from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins that were pulled down by the kinobeads.

    • A decrease in the amount of a specific kinase pulled down in the presence of the test compound indicates that the compound binds to that kinase.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using the DOT language provide a clear visual representation of complex processes.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Profiling (Chemoproteomics) k1 Prepare Kinase, Substrate, ATP, and Test Compound k2 Incubate Components in Reaction Buffer k1->k2 k3 Measure Kinase Activity (e.g., Luminescence) k2->k3 k4 Calculate IC50 Values k3->k4 c1 Prepare Cell Lysate c2 Incubate Lysate with Test Compound c1->c2 c3 Competitive Binding with Kinobeads c2->c3 c4 LC-MS/MS Analysis of Bound Proteins c3->c4 c5 Identify Off-Target Kinases c4->c5

Caption: A generalized workflow for assessing off-target kinase inhibition.

Many nucleoside analogs exert their effects, both on- and off-target, by inducing DNA damage and activating cellular stress response pathways, such as the ATR/Chk1 pathway.

signaling_pathway cluster_pathway DNA Damage Response Pathway NA Nucleoside Analog (e.g., Gemcitabine, Cytarabine) DS DNA Replication Stress NA->DS ATR ATR Kinase Activation DS->ATR Chk1 Chk1 Kinase Activation ATR->Chk1 CDC25 CDC25 Phosphatase Inhibition Chk1->CDC25 Inhibits Arrest Cell Cycle Arrest (S-phase / G2-M) Chk1->Arrest Induces CDK CDK Inhibition CDC25->CDK Activates CDK->Arrest Prevents

Caption: The ATR/Chk1 signaling pathway activated by nucleoside analog-induced DNA damage.

Conclusion

The off-target profile of a nucleoside analog is a critical determinant of its therapeutic index. While comprehensive, direct comparative data for this compound is still emerging, the principles of off-target assessment are well-established. The 2'-O-methyl modification holds promise for improved specificity, potentially leading to a better safety profile compared to traditional nucleoside analogs like Gemcitabine and Cytarabine. Further studies employing broad kinase screening panels and chemoproteomic approaches are necessary to fully elucidate the off-target landscape of this compound and validate its potential as a more selective therapeutic agent.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-O-Methylcytidine
Reactant of Route 2
2'-O-Methylcytidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.